molecular formula C16H12N2OS B094225 (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone CAS No. 17279-56-0

(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone

Cat. No.: B094225
CAS No.: 17279-56-0
M. Wt: 280.3 g/mol
InChI Key: DWJFTFVMQOCWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C16H12N2OS and its molecular weight is 280.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-amino-4-phenyl-1,3-thiazol-5-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c17-16-18-13(11-7-3-1-4-8-11)15(20-16)14(19)12-9-5-2-6-10-12/h1-10H,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJFTFVMQOCWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354482
Record name (2-Amino-4-phenyl-1,3-thiazol-5-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17279-56-0
Record name (2-Amino-4-phenyl-1,3-thiazol-5-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone, a substituted 2-aminothiazole derivative of interest in medicinal chemistry and drug discovery. The core of this synthesis is a variation of the well-established Hantzsch thiazole synthesis.

Core Synthesis Pathway: Hantzsch Thiazole Synthesis

The most direct and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. In this specific case, to achieve the desired substitution pattern with a phenyl group at the 4-position and a benzoyl group at the 5-position, the key starting materials are 2-bromo-1,3-diphenylpropane-1,3-dione and thiourea.

The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-bromo carbon of the diketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Synthesis Workflow

Synthesis_Pathway cluster_0 Step 1: Bromination of 1,3-Diketone cluster_1 Step 2: Hantzsch Thiazole Synthesis 1,3-Diphenylpropane-1,3-dione 1,3-Diphenylpropane-1,3-dione Reaction1 Bromination 1,3-Diphenylpropane-1,3-dione->Reaction1 Brominating_Agent N-Bromosuccinimide (NBS) or Bromine (Br2) Brominating_Agent->Reaction1 2-Bromo-1,3-diphenylpropane-1,3-dione 2-Bromo-1,3-diphenylpropane-1,3-dione Reaction1->2-Bromo-1,3-diphenylpropane-1,3-dione Reaction2 Cyclocondensation 2-Bromo-1,3-diphenylpropane-1,3-dione->Reaction2 Thiourea Thiourea Thiourea->Reaction2 Target_Molecule (2-Amino-4-phenylthiazol-5-yl) (phenyl)methanone Reaction2->Target_Molecule

Figure 1: Synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of 2-Bromo-1,3-diphenylpropane-1,3-dione

This procedure is adapted from the bromination of similar 1,3-dicarbonyl compounds.

Materials:

  • 1,3-Diphenylpropane-1,3-dione

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Benzoyl peroxide (initiator, if using NBS)

Procedure:

  • Dissolve 1,3-diphenylpropane-1,3-dione (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or dichloromethane) in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Reflux the mixture with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-bromo-1,3-diphenylpropane-1,3-dione by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

This protocol is based on the Hantzsch thiazole synthesis using an α-bromo-1,3-diketone.[1]

Materials:

  • 2-Bromo-1,3-diphenylpropane-1,3-dione

  • Thiourea

  • Ethanol

  • Sodium carbonate (optional, as a mild base)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1,3-diphenylpropane-1,3-dione (1 equivalent) in ethanol.

  • Add thiourea (1.1 equivalents) to the solution. A mild base such as sodium carbonate (1 equivalent) can be added to neutralize the HBr formed during the reaction.[1]

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure and then add water to precipitate the product.

  • Wash the crude product with cold ethanol and then water.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Reactant Molecular Weight ( g/mol ) Equivalents Physical State
1,3-Diphenylpropane-1,3-dione224.261.0Solid
N-Bromosuccinimide (NBS)177.981.1Solid
2-Bromo-1,3-diphenylpropane-1,3-dione303.151.0Solid
Thiourea76.121.1Solid

Table 1: Properties of Reactants.

Product Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical State Melting Point (°C)
This compoundC₁₆H₁₂N₂OS280.3575-85SolidNot reported

Table 2: Properties of the Final Product. Yields are estimated based on similar reported reactions.

Characterization Data

The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.

Technique Expected Observations
¹H NMR (in DMSO-d₆)Aromatic protons (multiplets in the range of δ 7.0-8.0 ppm), a broad singlet for the -NH₂ protons (exchangeable with D₂O).
¹³C NMR (in DMSO-d₆)Signals for the carbonyl carbon (δ > 180 ppm), aromatic carbons, and the carbons of the thiazole ring.
FT-IR (KBr pellet, cm⁻¹)Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=O stretching of the ketone (around 1650-1680 cm⁻¹), and C=N and C=C stretching of the thiazole and phenyl rings.[1]
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 280.35).
Elemental Analysis Calculated percentages of C, H, N, and S should be in close agreement with the experimentally determined values.

Table 3: Expected Analytical Data for this compound.

Logical Relationship Diagram

Logical_Workflow Start Synthesis Goal: (2-Amino-4-phenylthiazol-5-yl) (phenyl)methanone Retrosynthesis Retrosynthetic Analysis Start->Retrosynthesis Hantzsch Hantzsch Thiazole Synthesis Retrosynthesis->Hantzsch Precursors Identify Key Precursors Hantzsch->Precursors AlphaHalo α-Bromo-1,3-diketone (2-Bromo-1,3-diphenylpropane-1,3-dione) Precursors->AlphaHalo Thiourea Thiourea Precursors->Thiourea Synthesis_Step1 Synthesize α-Bromo-1,3-diketone AlphaHalo->Synthesis_Step1 Synthesis_Step2 Perform Hantzsch Cyclocondensation Thiourea->Synthesis_Step2 Synthesis_Step1->Synthesis_Step2 Purification Purification and Characterization Synthesis_Step2->Purification Final_Product Pure Target Molecule Purification->Final_Product

Figure 2: Logical workflow for the synthesis and analysis.

References

A Technical Guide to the Spectroscopic Profile of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a 2-aminothiazole core, a phenyl substituent at the 4-position, and a benzoyl group at the 5-position, suggests potential for diverse biological activities. A thorough spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this molecule. This technical guide provides a predicted spectroscopic profile, including FT-IR, NMR, Mass Spectrometry, and UV-Vis data, alongside a plausible synthetic route and a generalized experimental protocol.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of experimental data for 2-aminothiazole, 2-amino-4-phenylthiazole, and related benzoylated heterocyclic compounds.

Table 1: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3450 - 3300Medium, BroadN-H stretching (asymmetric and symmetric) of the primary amine (-NH₂)
~3100 - 3000MediumC-H stretching of aromatic rings (phenyl and thiazole)
~1650StrongC=O stretching of the benzoyl ketone
~1620StrongC=N stretching of the thiazole ring
~1580 - 1450Medium to StrongC=C stretching of the aromatic rings
~1540MediumN-H bending of the primary amine (-NH₂)
~1320MediumC-N stretching
~800 - 690StrongC-H out-of-plane bending of the aromatic rings
Table 2: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.8 - 7.9Multiplet2HAromatic protons of the benzoyl group (ortho to C=O)
~7.5 - 7.7Multiplet3HAromatic protons of the benzoyl group (meta and para to C=O)
~7.3 - 7.5Multiplet5HAromatic protons of the 4-phenyl group
~7.2Broad Singlet2H-NH₂ protons
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~188C=O (benzoyl ketone)
~168C2 (thiazole ring, attached to -NH₂)
~155C4 (thiazole ring, attached to phenyl)
~138Quaternary carbon of the benzoyl phenyl group
~135Quaternary carbon of the 4-phenyl group
~133C5 (thiazole ring, attached to benzoyl)
~132CH of the benzoyl phenyl group
~129CH of the 4-phenyl group
~128CH of the benzoyl phenyl group
~127CH of the 4-phenyl group
Table 4: Predicted Mass Spectrometry Data
m/z ValueAssignment
~280[M]⁺ (Molecular Ion)
~203[M - C₆H₅CO]⁺
~176[M - C₆H₅CO - HCN]⁺
~105[C₆H₅CO]⁺
~77[C₆H₅]⁺
Table 5: Predicted UV-Vis Spectral Data (Solvent: Ethanol)
λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
~250Highπ → π* transition of the conjugated system
~320Mediumn → π* transition of the carbonyl group and thiazole ring

Proposed Synthetic Pathway and Experimental Protocols

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 2-amino-4-phenylthiazole with benzoyl chloride in the presence of a suitable Lewis acid catalyst.

Diagram of Proposed Synthetic Workflow

Synthetic_Workflow Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-Amino-4-phenylthiazole 2-Amino-4-phenylthiazole Reaction Friedel-Crafts Acylation 2-Amino-4-phenylthiazole->Reaction Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Reaction Solvent Inert Solvent (e.g., CS₂ or Nitrobenzene) Solvent->Reaction Target_Molecule This compound Reaction->Target_Molecule

Caption: Proposed synthetic workflow for this compound.

Generalized Experimental Protocol: Friedel-Crafts Acylation
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add 2-amino-4-phenylthiazole (1 equivalent) and a suitable inert solvent (e.g., carbon disulfide or nitrobenzene).

  • Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. To this suspension, add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 2.2 equivalents), portion-wise while maintaining the temperature.

  • Acylating Agent Addition: Once the catalyst is added, add benzoyl chloride (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the synthesized this compound using the spectroscopic techniques detailed above (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Logical Relationships in Spectroscopic Analysis

The structural features of this compound directly correlate with the expected spectroscopic signals. The following diagram illustrates these relationships.

Diagram of Structure-Spectra Correlations

Spectra_Correlations Structure-Spectra Correlations cluster_structure Molecular Structure Features cluster_spectra Expected Spectroscopic Signals Amine Primary Amine (-NH₂) FTIR_NH FT-IR: ~3450-3300 cm⁻¹ (N-H stretch) ~1540 cm⁻¹ (N-H bend) Amine->FTIR_NH HNMR_NH ¹H NMR: ~7.2 ppm (broad singlet, 2H) Amine->HNMR_NH Benzoyl Benzoyl Group (C₆H₅-C=O) FTIR_CO FT-IR: ~1650 cm⁻¹ (C=O stretch) Benzoyl->FTIR_CO CNMR_CO ¹³C NMR: ~188 ppm (C=O) Benzoyl->CNMR_CO MS_CO MS: m/z 105 ([C₆H₅CO]⁺) Benzoyl->MS_CO FTIR_Aryl FT-IR: ~3100-3000 cm⁻¹ (C-H stretch) ~1580-1450 cm⁻¹ (C=C stretch) Benzoyl->FTIR_Aryl HNMR_Aryl ¹H NMR: ~7.3-7.9 ppm (multiplets, 10H) Benzoyl->HNMR_Aryl CNMR_Aryl ¹³C NMR: ~127-138 ppm Benzoyl->CNMR_Aryl Thiazole Thiazole Ring Thiazole->FTIR_Aryl Phenyl 4-Phenyl Group Phenyl->FTIR_Aryl Phenyl->HNMR_Aryl Phenyl->CNMR_Aryl

Caption: Logical correlations between structural features and predicted spectroscopic signals.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of this compound. The tabulated data, proposed synthetic pathway, and detailed experimental protocol offer a valuable resource for researchers embarking on the synthesis and characterization of this and related compounds. It is anticipated that this information will facilitate future experimental work and contribute to the advancement of research in medicinal chemistry and drug development. Experimental verification of the data presented here is highly recommended.

Structural Elucidation of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone. This document outlines a plausible synthetic pathway, detailed experimental protocols for characterization, and an in-depth analysis of its spectroscopic and structural features. The methodologies and data presented herein are based on established principles of organic chemistry and analytical techniques, drawing from data on closely related analogues to provide a robust framework for researchers working with similar molecular scaffolds.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The incorporation of an amino group at the 2-position and a phenyl group at the 4-position of the thiazole ring, coupled with a benzoyl moiety at the 5-position, results in a molecule with significant potential for further functionalization and biological screening. Accurate structural elucidation is paramount for understanding its chemical properties, predicting its biological activity, and enabling rational drug design. This guide details the multifaceted approach required for the unambiguous confirmation of the structure of this compound.

Synthesis

A plausible and efficient method for the synthesis of the title compound is a variation of the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thiourea derivative. For the target molecule, the synthesis would likely proceed via the reaction of 2-bromo-1-phenyl-2-(phenylcarbonyl)ethan-1-one with thiourea.

Proposed Synthetic Pathway

The logical flow for the synthesis of this compound is depicted below.

Synthetic Pathway reagent1 2-Bromo-1,3-diphenylpropane-1,3-dione reaction + reagent1->reaction reagent2 Thiourea reagent2->reaction product This compound reaction->product Hantzsch Condensation (e.g., Ethanol, Reflux)

Caption: Proposed Hantzsch synthesis of the target compound.

Structural Elucidation Workflow

The comprehensive structural elucidation of a novel compound involves a multi-pronged analytical approach. Each technique provides unique and complementary information, which, when combined, leads to the unambiguous confirmation of the molecular structure.

Elucidation Workflow synthesis Synthesis & Purification ms Mass Spectrometry (MS) synthesis->ms ir Infrared (IR) Spectroscopy synthesis->ir nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr xray X-ray Crystallography synthesis->xray elucidation Final Structural Elucidation ms->elucidation ir->elucidation nmr->elucidation xray->elucidation

Caption: Integrated workflow for structural elucidation.

Data Presentation

The following tables summarize the expected quantitative data from the structural characterization of this compound, based on analyses of closely related structures.

Spectroscopic Data
Technique Parameter Expected Value/Range Interpretation
¹H NMR Chemical Shift (δ)7.20 - 7.80 ppmAromatic protons (phenyl rings)
5.50 - 6.50 ppmAmine protons (-NH₂)
¹³C NMR Chemical Shift (δ)185 - 195 ppmCarbonyl carbon (C=O)
160 - 170 ppmC2 of thiazole (C-NH₂)
145 - 155 ppmC4 of thiazole
120 - 140 ppmAromatic carbons
110 - 120 ppmC5 of thiazole
IR Wavenumber (cm⁻¹)3300 - 3500 cm⁻¹N-H stretching (amine)
3000 - 3100 cm⁻¹Aromatic C-H stretching
1630 - 1660 cm⁻¹C=O stretching (ketone)
1500 - 1600 cm⁻¹C=N and C=C stretching
MS m/z~294.08[M]⁺ (Monoisotopic Mass)
~295.08[M+H]⁺
Crystallographic Data (Hypothetical)
Parameter Value Parameter Value
Crystal SystemMonoclinicSpace GroupP2₁/c
a (Å)~10.5α (°)90
b (Å)~8.2β (°)~95
c (Å)~16.1γ (°)90
Volume (ų)~1370Z4

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory practices and procedures reported for similar compounds.

Synthesis of this compound
  • Reactant Preparation : In a round-bottom flask, dissolve 2-bromo-1,3-diphenylpropane-1,3-dione (1 mmol) in ethanol (20 mL).

  • Addition of Thiourea : To the stirred solution, add thiourea (1.2 mmol).

  • Reaction : Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation : Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Spectroscopic and Spectrometric Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Prepare a ~5-10 mg/mL solution of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

  • Infrared (IR) Spectroscopy :

    • Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, prepare a KBr pellet of the sample for analysis.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS) :

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze the sample using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source to determine the exact mass of the molecular ion.

Single-Crystal X-ray Diffraction
  • Crystal Growth : Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection : Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement : Process the collected data to obtain the unit cell parameters and intensity data. Solve the crystal structure using direct methods and refine the structural model against the diffraction data to obtain the final atomic coordinates and molecular geometry.

Conclusion

The structural elucidation of this compound requires a synergistic application of synthetic organic chemistry and advanced analytical techniques. The methodologies and expected data presented in this guide provide a comprehensive framework for the synthesis, purification, and complete structural characterization of this and related novel thiazole derivatives. This foundational knowledge is critical for the subsequent exploration of their medicinal and materials science applications.

The Expanding Therapeutic Potential of Novel Thiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged pharmacophore in a multitude of clinically approved drugs.[1] In recent years, extensive research has focused on the synthesis and biological evaluation of novel thiazole derivatives, revealing a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory potential of these emerging compounds, complete with experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Anticancer Activity of Novel Thiazole Derivatives

Novel thiazole compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of crucial cellular signaling pathways and disruption of microtubule dynamics.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various novel thiazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: Anticancer Activity of Thiazole Derivatives against Breast (MCF-7) and Liver (HepG2) Cancer Cell Lines

CompoundModificationIC50 (µM) - MCF-7IC50 (µM) - HepG2Reference
4a Unsubstituted 2-(4-hydroxybenzylidene)12.7 ± 0.776.69 ± 0.41[2]
4b Bromide substitution (R=Br)31.5 ± 1.9151.7 ± 3.13[2]
4c Phenylhydrazone substitution (R=NH-NH-Ph)2.57 ± 0.167.26 ± 0.44[2]
5 Acetyloxy substitution (R=OCOCH3)28.0 ± 1.6926.8 ± 1.62[2]
Staurosporine (Standard) -6.77 ± 0.418.4 ± 0.51[2]

Table 2: Anticancer Activity of Quinazoline-Based Thiazole Derivatives

CompoundIC50 (µM) - MCF-7IC50 (µM) - HepG2IC50 (µM) - A549Reference
4f 3.717.9219.02[3]
4g 4.149.3620.84[3]
4h 4.929.8522.86[3]
4i 2.865.9114.79[3]
4j 3.096.8717.92[3]
Erlotinib (Standard) ---[3]
Key Mechanisms of Anticancer Action

1.2.1. PI3K/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Several novel thiazole derivatives have been designed as potent inhibitors of this pathway.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Thiazole Novel Thiazole Compound Thiazole->PI3K Thiazole->mTORC1 Thiazole->mTORC2

PI3K/AKT/mTOR signaling pathway and inhibition points by thiazole derivatives.

1.2.2. Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[6] Certain thiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Tubulin_Polymerization cluster_0 Normal Process cluster_1 Inhibition Tubulin α/β-Tubulin Heterodimers Microtubule Microtubule (Polymerized) Tubulin->Microtubule Polymerization (GTP-dependent) Blocked Polymerization Blocked Thiazole Novel Thiazole Compound Thiazole->Blocked

Mechanism of tubulin polymerization inhibition by novel thiazole compounds.
Experimental Protocols

1.3.1. MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[2][7]

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HepG2)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Thiazole compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Compound Treatment: Prepare serial dilutions of the thiazole compounds in the growth medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value by plotting a dose-response curve.

1.3.2. In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.[8]

  • Materials:

    • Purified tubulin

    • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

    • GTP solution

    • Fluorescent reporter

    • Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

    • 96-well plate

    • Temperature-controlled microplate reader

  • Procedure:

    • Reagent Preparation: Prepare a tubulin reaction mix (e.g., 2 mg/mL tubulin) on ice in General Tubulin Buffer supplemented with 1 mM GTP and the fluorescent reporter.

    • Assay Setup: Add the test compounds, controls, or vehicle to the wells of a pre-warmed (37°C) 96-well plate.

    • Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.

    • Data Acquisition: Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity over time at 37°C.

    • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves and calculate parameters such as the rate and extent of polymerization to determine the inhibitory effect of the compounds.

Antimicrobial Activity of Novel Thiazole Derivatives

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Thiazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[6][9]

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antibacterial Activity of Novel Thiazole Derivatives (MIC in µg/mL)

CompoundS. aureusE. coliB. subtilisReference
43a 16.1 (µM)16.1 (µM)-[8]
43c --28.8 (µM)[8]
12 125-150125-150-[6]
13 50-7550-75-[6]
14 50-7550-75-[6]
Ofloxacin (Standard) ---[6]

Table 4: Antifungal Activity of Novel Thiazole Derivatives (MIC in µg/mL)

CompoundA. nigerC. albicansReference
43b 16.2 (µM)-[8]
43d -15.3 (µM)[8]
12 125-150-[6]
14 50-75-[6]
Ketoconazole (Standard) --[6]
Experimental Protocols

2.2.1. Broth Microdilution Method for MIC Determination

This method is a standardized technique for determining the MIC of antimicrobial agents.[10]

  • Materials:

    • Bacterial or fungal strains

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

    • Thiazole compounds dissolved in DMSO

    • 96-well microtiter plates

    • Inoculum suspension standardized to 0.5 McFarland

    • Incubator

  • Procedure:

    • Compound Dilution: Prepare serial two-fold dilutions of the thiazole compounds in the appropriate broth directly in the 96-well plates.

    • Inoculation: Add the standardized microbial inoculum to each well.

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

2.2.2. Agar Well Diffusion Method

This method is used for preliminary screening of antimicrobial activity.[4][11]

  • Materials:

    • Nutrient agar or Mueller-Hinton agar plates

    • Bacterial or fungal strains

    • Sterile cork borer or pipette tips

    • Thiazole compounds

    • Standard antibiotic discs (positive control)

    • Solvent (negative control)

  • Procedure:

    • Plate Inoculation: Evenly spread a standardized microbial inoculum over the surface of the agar plate.

    • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

    • Compound Addition: Add a defined volume of the thiazole compound solution into each well.

    • Incubation: Incubate the plates under appropriate conditions.

    • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Antimicrobial_Workflow Start Start: Prepare Thiazole Compound Solutions Broth_Dilution Broth Microdilution Start->Broth_Dilution Agar_Diffusion Agar Well Diffusion Start->Agar_Diffusion Serial_Dilution Serial Dilution in 96-well plate Broth_Dilution->Serial_Dilution Inoculate_Plates Inoculate Agar Plates Agar_Diffusion->Inoculate_Plates Add_Inoculum Add Standardized Inoculum Serial_Dilution->Add_Inoculum Create_Wells Create Wells in Agar Inoculate_Plates->Create_Wells Incubate_Broth Incubate Plates Add_Inoculum->Incubate_Broth Add_Compound_Well Add Compound to Wells Create_Wells->Add_Compound_Well Read_MIC Determine MIC (No Visible Growth) Incubate_Broth->Read_MIC Incubate_Agar Incubate Plates Add_Compound_Well->Incubate_Agar Measure_Zone Measure Zone of Inhibition Incubate_Agar->Measure_Zone

Workflow for in vitro antimicrobial susceptibility testing.

Anti-inflammatory Activity of Novel Thiazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have emerged as potent anti-inflammatory agents.[7]

Quantitative Data: In Vivo Anti-inflammatory Effects

The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the acute anti-inflammatory activity of new compounds.

Table 5: Anti-inflammatory Activity of Novel Thiazole Derivatives in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Time (h)% Inhibition of EdemaReference
3c -344[12]
3d -341[12]
1 200496.31[13]
2 200472.08[13]
3 200499.69[13]
Indomethacin (Standard) 10457.66[13]
Key Mechanism of Anti-inflammatory Action

3.2.1. Inhibition of COX and LOX Pathways

The anti-inflammatory effects of many thiazole derivatives are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[7] Inhibition of these enzymes reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX COX Pathway AA->COX LOX LOX Pathway AA->LOX Prostaglandins Prostaglandins (Inflammation, Pain) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Thiazole Novel Thiazole Compound Thiazole->COX Thiazole->LOX

Inhibition of COX and LOX pathways by thiazole derivatives.
Experimental Protocol

3.3.1. Carrageenan-Induced Rat Paw Edema

This in vivo model is used to screen for acute anti-inflammatory activity.[12]

  • Materials:

    • Wistar rats

    • Carrageenan solution (1% in saline)

    • Test compounds (thiazole derivatives)

    • Standard drug (e.g., Indomethacin)

    • Plebysmometer or digital calipers

  • Procedure:

    • Animal Grouping and Fasting: Divide animals into groups and fast them overnight before the experiment.

    • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

    • Induction of Edema: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Paw Volume Measurement: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Conclusion

The diverse biological activities of novel thiazole compounds underscore their significant potential in drug discovery and development. This technical guide provides a comprehensive, though not exhaustive, overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. The mechanistic insights, illustrated through signaling pathway diagrams, offer a foundation for further research and optimization of these promising therapeutic agents. As research continues to uncover new derivatives and elucidate their mechanisms of action, the thiazole scaffold is poised to remain a critical component in the development of next-generation medicines.

References

Review of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone literature

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Literature of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone and its Core Scaffold

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This technical guide provides a comprehensive review of the available scientific literature concerning this compound and its foundational structure, 2-amino-4-phenylthiazole. While specific data on the title methanone compound is limited, this review extends to its closely related derivatives to provide a broader understanding of the structure-activity relationships, synthetic methodologies, and biological mechanisms associated with this chemical class. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of 2-aminothiazole derivatives.

Synthetic Methodologies

The synthesis of the 2-amino-4-phenylthiazole core is well-established, typically involving the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea. Modifications of this and other synthetic strategies have led to a diverse library of derivatives.

General Synthesis of 2-Amino-4-phenylthiazole

A common and straightforward method for the synthesis of 2-amino-4-phenylthiazole involves the reaction of acetophenone and thiourea in the presence of a halogen, such as iodine.[4] The acetophenone is first halogenated in situ or in a separate step to yield α-haloacetophenone, which then undergoes cyclocondensation with thiourea.

G cluster_reactants Reactants cluster_process Process cluster_product Product Acetophenone Acetophenone Reflux Reflux in Ethanol Acetophenone->Reflux Thiourea Thiourea Thiourea->Reflux Iodine Iodine Iodine->Reflux Product 2-Amino-4-phenylthiazole Reflux->Product

Caption: General workflow for the synthesis of 2-amino-4-phenylthiazole.

Experimental Protocols

Synthesis of 2-Amino-4-phenylthiazole: A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in ethanol for approximately 12 hours.[4] After cooling, the reaction mixture is washed with diethyl ether to remove unreacted starting materials. The crude product is then treated with an ammonium hydroxide solution and recrystallized from methanol to yield the pure 2-amino-4-phenylthiazole.[4]

Synthesis of 5-Arylazo-2-aminothiazole Derivatives: A well-stirred suspension of an appropriate aromatic amine (e.g., 4-aminoacetophenone) in concentrated hydrochloric acid is cooled to 0–5 °C and diazotized with a sodium nitrite solution.[1] The resulting diazonium solution is added dropwise to a cold, stirred solution of 2-amino-4-phenylthiazole and sodium acetate in ethanol. The mixture is stirred at 0–5 °C for one hour, and the resulting solid product is collected by filtration, washed with water, and recrystallized from ethanol.[1]

Biological Activities

Derivatives of the 2-amino-4-phenylthiazole scaffold have been extensively evaluated for various biological activities, most notably as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative effects of 2-amino-4-phenylthiazole derivatives against a range of human cancer cell lines.

CompoundCell LineActivityIC₅₀ (µM)Reference
5b HT29 (Colon)Antiproliferative2.01[5][6]
5b A549 (Lung)Antiproliferative-[5][6]
5b HeLa (Cervical)Antiproliferative-[5][6]
5b Karpas299 (Lymphoma)Antiproliferative-[5][6]
27 HepG2 (Liver)Cytotoxicity0.62 ± 0.34[5]
Sorafenib (Control) HepG2 (Liver)Cytotoxicity1.62 ± 0.27[5]
17b VariousCytotoxicityPotent[7]

Note: Specific IC₅₀ values for all cell lines for compound 5b were not provided in the abstract.

Mechanistic studies have suggested that some of these compounds exert their anticancer effects by inhibiting key signaling pathways. For instance, certain derivatives have been identified as potential inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[6] Compound 27 has been shown to be a potent inhibitor of IGF1R, leading to G2/M cell cycle arrest and apoptosis in hepatocellular carcinoma cells.[5]

G Compound 2-Amino-4-phenylthiazole Derivative (e.g., 5b) cMet c-Met Kinase Compound->cMet inhibits Phosphorylation c-Met Phosphorylation cMet->Phosphorylation Signaling Downstream Signaling Pathway Phosphorylation->Signaling Proliferation Cell Proliferation Signaling->Proliferation

Caption: Inhibition of the c-Met signaling pathway by a 2-aminothiazole derivative.

Antimicrobial Activity

The 2-amino-4-phenylthiazole scaffold has also been a template for the development of novel antimicrobial agents.

CompoundOrganismActivityMIC (µg/mL)Reference
8f Gram-positive bacteriaAntibacterialModerate[8]
8f Candida albicansAntifungalSlight[8]
6 Bacillus pumilusAntibacterialModerate[8]
6 Bacillus subtilisAntibacterialModerate[8]
6 Candida albicansAntifungalModerate[8]

Note: "Moderate" and "Slight" activities are as described in the source; specific MIC values were not provided in the abstract.

Experimental Protocols for Biological Assays

In Vitro Antiproliferative Assay: Human cancer cell lines (e.g., A549, HeLa, HT29) are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[5][6] Cell viability is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, where the absorbance is measured to determine the percentage of cell growth inhibition. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[5]

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined using methods like the well diffusion method or broth microdilution.[8] For the well diffusion method, a standardized inoculum of the microorganism is swabbed onto an agar plate, and solutions of the test compounds at a specific concentration (e.g., 100 µg/mL) are added to wells punched in the agar. The plates are incubated, and the diameter of the zone of growth inhibition is measured.[8]

Conclusion

The 2-amino-4-phenylthiazole scaffold is a versatile and valuable platform for the design and synthesis of novel therapeutic agents. While direct research on this compound is not extensively documented in the public domain, the wealth of data on its derivatives highlights the significant potential of this chemical class. The demonstrated anticancer and antimicrobial activities, coupled with well-defined synthetic routes, provide a strong foundation for further research. Future work could focus on the synthesis and biological evaluation of the title compound and its analogs, exploring modifications at the 5-position of the thiazole ring to optimize potency and selectivity. Detailed mechanistic studies and in vivo evaluations of the most promising compounds will be crucial steps in translating these findings into clinical applications.

References

The Thiazole Nucleus: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole core, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its versatile structure is a key component in a multitude of biologically active compounds, including a number of clinically approved drugs. This technical guide provides an in-depth exploration of the mechanisms of action of thiazole-based compounds, with a particular focus on their anticancer properties. It offers detailed experimental protocols for key assays, summarizes quantitative data for comparative analysis, and visualizes complex biological pathways to facilitate a deeper understanding of their therapeutic potential.

Core Mechanisms of Action of Thiazole-Based Compounds

Thiazole derivatives exert their biological effects through a variety of mechanisms, often targeting key pathways involved in cell growth, proliferation, and survival. As anticancer agents, their modes of action can be broadly categorized as follows:

  • Inhibition of Signaling Pathways: Many thiazole-containing molecules act as potent inhibitors of critical signaling cascades that are frequently dysregulated in cancer. The PI3K/Akt/mTOR and NF-κB pathways are prominent examples. By blocking key kinases or other proteins in these pathways, thiazole derivatives can halt the uncontrolled cell growth and proliferation characteristic of cancer.

  • Disruption of Microtubule Dynamics: Microtubules are essential for cell division, and their dynamic polymerization and depolymerization are critical for the formation of the mitotic spindle. Certain thiazole-based compounds interfere with this process, acting as tubulin polymerization inhibitors. This disruption leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

  • Enzyme Inhibition: Thiazole derivatives have been shown to inhibit the activity of various enzymes that are crucial for cancer cell survival. These include topoisomerases, which are involved in DNA replication and repair, and histone deacetylases (HDACs), which play a role in gene expression.

  • Induction of Apoptosis: A common downstream effect of the aforementioned mechanisms is the induction of apoptosis. By disrupting essential cellular processes, thiazole compounds can trigger the cell's self-destruction program, leading to the elimination of cancerous cells.

Quantitative Data on Thiazole-Based Compounds

The following tables summarize the in vitro activity of selected thiazole derivatives against various cancer cell lines and molecular targets. This data provides a quantitative basis for comparing the potency of different compounds and for understanding their structure-activity relationships (SAR).

Table 1: Cytotoxic Activity of Thiazole Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 18 A549 (Lung)0.50 - 4.75[1]
MCF-7 (Breast)0.50 - 4.75[1]
U-87 MG (Glioblastoma)0.50 - 4.75[1]
HCT-116 (Colon)0.50 - 4.75[1]
Compound 19 MCF-7 (Breast)0.30 - 0.45[1]
U87 MG (Glioblastoma)0.30 - 0.45[1]
A549 (Lung)0.30 - 0.45[1]
HCT116 (Colon)0.30 - 0.45[1]
Compound 5b MCF-7 (Breast)0.48 ± 0.03[2]
A549 (Lung)0.97 ± 0.13[2]
Thiazole-coumarin hybrid 2a MCF-7 (Breast)6.4 - 36.5[3]
HCT-116 (Colon)5.9 - 55.2[3]
HepG-2 (Liver)41.4 - 97.6[3]
Thiazole-coumarin hybrid 6a MCF-7 (Breast)6.4 - 36.5[3]
HCT-116 (Colon)5.9 - 55.2[3]
HepG-2 (Liver)41.4 - 97.6[3]

Table 2: Inhibition of Molecular Targets by Thiazole Derivatives

Compound IDTargetIC50 (µM)Reference
Compound 5b Tubulin Polymerization3.3[2]
Compound 6d Tubulin Polymerization6.6[2]
Compound 6l Tubulin Polymerization4.0[2]
Compound 5c Tubulin Polymerization2.95 ± 0.18[4][5]
Compound 7c Tubulin Polymerization2.00 ± 0.12[4][5]
Compound 9a Tubulin Polymerization2.38 ± 0.14[4][5]
Compound 10a Tubulin Polymerization2.69[6]
Compound 10o Tubulin Polymerization3.62[6]
Compound 13d Tubulin Polymerization3.68[6]
Compound 22 PI3Kβ0.02[1]
Compound 3b PI3Kα0.086 ± 0.005[7]
mTOR0.221 ± 0.014[7]
Thiazole-coumarin hybrid 6a EGFR0.184[3]
mTOR0.719[3]
PI3K0.131[3]
Thiazole-coumarin hybrid 2a PI3K0.174[3]

Signaling Pathways and Visualizations

Understanding the complex interplay of signaling molecules is crucial for elucidating the mechanism of action of thiazole-based compounds. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by these compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates mTORC1 mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC1->fourEBP1 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits Rheb->mTORC1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation fourEBP1->Proliferation Inhibits Thiazole_PI3K Thiazole Derivatives Thiazole_PI3K->PI3K Thiazole_mTOR Thiazole Derivatives Thiazole_mTOR->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

NFkB_Pathway cluster_nucleus Nuclear Events Stimuli Pro-inflammatory Cytokines, Growth Factors Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_Expression Promotes Thiazole_IKK Thiazole Derivatives Thiazole_IKK->IKK

Caption: The NF-κB signaling pathway and inhibition of the IKK complex by thiazole compounds.

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Protofilament Protofilament Tubulin->Protofilament Polymerization Protofilament->Tubulin Disassembly Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->Protofilament Depolymerization Thiazole_Tubulin Thiazole Derivatives Thiazole_Tubulin->Tubulin Inhibits Polymerization

Caption: The process of tubulin polymerization and its inhibition by thiazole-based compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of thiazole-based compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the thiazole compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol, or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with thiazole compound A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance at 570 nm D->E F Calculate IC50 value E->F

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

  • Protocol:

    • Culture and treat cells with the thiazole compound as described for the MTT assay.

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

      • Annexin V-negative / PI-negative: Viable cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Apoptosis_Assay_Workflow A Treat cells with thiazole compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This flow cytometry technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), can be used to quantify the DNA content per cell.

  • Protocol:

    • Treat cells with the thiazole compound for the desired time.

    • Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Treat the cells with RNase A to degrade any RNA, which can also be stained by PI.

    • Stain the cells with a PI solution.

    • Analyze the DNA content of the cells by flow cytometry. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow A Treat cells with thiazole compound B Harvest and fix cells in ethanol A->B C Treat with RNase A B->C D Stain with Propidium Iodide (PI) C->D E Analyze DNA content by flow cytometry D->E

Caption: Workflow for cell cycle analysis using flow cytometry.

Western Blot Analysis of Signaling Proteins

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate. It is particularly useful for assessing the phosphorylation status of signaling proteins, which is indicative of their activation state.

  • Principle: Proteins from a cell lysate are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently incubated with a primary antibody specific to the target protein (e.g., total Akt or phosphorylated Akt). A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, allowing for visualization and quantification of the protein of interest.

  • Protocol:

    • Treat cells with the thiazole compound and prepare cell lysates.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection and Imaging G->H I Quantification H->I

Caption: General workflow for Western blot analysis.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of a tubulin solution at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in absorbance.

  • Protocol:

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add the thiazole compound at various concentrations to the tubulin solution in a 96-well plate. Include a vehicle control and a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control.

    • Initiate polymerization by incubating the plate at 37°C.

    • Monitor the change in absorbance at 340 nm over time using a temperature-controlled microplate reader.

    • Plot the absorbance as a function of time to generate polymerization curves.

    • Determine the IC50 value for the inhibition of tubulin polymerization.

Tubulin_Polymerization_Assay_Workflow A Prepare purified tubulin solution B Add thiazole compound A->B C Initiate polymerization at 37°C B->C D Monitor absorbance at 340 nm C->D E Analyze polymerization curves and calculate IC50 D->E

References

In Silico Prediction of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico predicted properties of the novel heterocyclic compound, (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone. Leveraging computational methodologies, this document explores the compound's physicochemical characteristics, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and its potential as a modulator of key signaling pathways implicated in cancer. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into the potential therapeutic applications of this thiazole derivative. All quantitative data are summarized in structured tables, and detailed in silico experimental protocols are provided. Visual diagrams of relevant signaling pathways and a general workflow for in silico analysis are included to facilitate a deeper understanding of the compound's predicted biological context and the methodologies for its computational evaluation.

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound this compound, a derivative of the 2-aminothiazole scaffold, has emerged as a molecule of interest for further investigation. In silico prediction methods are invaluable in the early stages of drug discovery, offering a rapid and cost-effective means to evaluate the pharmacological potential of new chemical entities. This guide details the predicted properties of this compound, providing a computational foundation for future experimental validation.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The properties for this compound have been computationally predicted and are summarized in Table 1.

PropertyPredicted ValueReference
IUPAC NameThis compound
Molecular FormulaC16H13N3OSPubChem
Molecular Weight295.36 g/mol PubChem
XLogP33.6PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count3PubChem
Exact Mass295.07793 g/mol PubChem
Topological Polar Surface Area90.9 ŲPubChem
Heavy Atom Count21PubChem
Complexity423PubChem

In Silico ADMET Prediction

ADMET ParameterPredicted PropertySignificance
Absorption
Human Intestinal AbsorptionHighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) PenetrationLikely Low to ModerateMay have limited central nervous system side effects.
P-glycoprotein SubstrateLikely NoReduced potential for multidrug resistance.
Distribution
Plasma Protein BindingHighMay have a longer duration of action.
Volume of DistributionModerate to HighIndicates distribution into tissues.
Metabolism
CYP450 Inhibition (e.g., 2D6, 3A4)Potential InhibitorPossibility of drug-drug interactions.
Excretion
Renal ExcretionMinor pathwayPrimarily cleared through metabolism.
Toxicity
Ames MutagenicityLikely Non-mutagenicLow potential for carcinogenicity.
hERG InhibitionLow to Moderate RiskRequires experimental validation for cardiotoxicity.
HepatotoxicityLow RiskPredicted to have a favorable liver safety profile.

Potential Biological Targets and Signaling Pathways

Thiazole derivatives have been extensively studied for their anticancer properties, often through the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. In silico molecular docking studies on analogous compounds suggest that this compound may interact with key proteins in these pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. Many thiazole-containing molecules have been identified as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Thiazole (2-Amino-4-phenylthiazol-5-yl) (phenyl)methanone Thiazole->PI3K inhibits

Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus to regulate gene expression involved in cell growth, differentiation, and survival.

MAPK_ERK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Thiazole (2-Amino-4-phenylthiazol-5-yl) (phenyl)methanone Thiazole->Raf inhibits

Caption: Potential modulation of the MAPK/ERK signaling cascade.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation and the regulation of apoptosis. Its aberrant activation is a hallmark of many cancers, promoting cell survival and proliferation.

NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene Target Gene Expression (Anti-apoptotic, Proliferation) Thiazole (2-Amino-4-phenylthiazol-5-yl) (phenyl)methanone Thiazole->IKK inhibits

Caption: Predicted interference with the NF-κB signaling pathway.

In Silico Experimental Protocols

This section outlines the general methodologies for the in silico experiments cited in this guide. These protocols can be adapted by researchers to further investigate this compound or other novel compounds.

ADMET Prediction Protocol
  • Compound Input : The 2D structure of the compound is sketched or imported as a SMILES string into the prediction software.

  • Model Selection : A variety of predictive models are available in platforms like SwissADME, pkCSM, or ADMETlab. Models for properties such as gastrointestinal absorption, BBB permeability, cytochrome P450 inhibition, and toxicity are selected.

  • Prediction Execution : The software calculates various molecular descriptors and uses its built-in algorithms (e.g., machine learning models, rule-based systems) to predict the ADMET properties.

  • Data Analysis : The output is analyzed, often presented as a "radar" plot for drug-likeness and tables of predicted values. These are compared against the ranges for known drugs to assess the compound's potential.

Molecular Docking Protocol
  • Target Selection and Preparation : A protein target of interest (e.g., PI3K, Raf kinase) is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation : The 3D structure of this compound is generated and energy-minimized.

  • Binding Site Definition : The active site or a potential allosteric binding site on the protein is defined, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation : A docking program (e.g., AutoDock, Glide, GOLD) is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses based on a scoring function that estimates the binding affinity.

  • Pose Analysis : The resulting docked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. The docking score provides a quantitative estimate of the binding affinity.

In_Silico_Workflow Start Compound of Interest This compound Physicochem Physicochemical Property Prediction Start->Physicochem ADMET ADMET Prediction Start->ADMET TargetID Biological Target Identification Start->TargetID Data_Analysis Data Analysis & Hit Identification Physicochem->Data_Analysis ADMET->Data_Analysis Docking Molecular Docking TargetID->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim MD_Sim->Data_Analysis Experimental Experimental Validation Data_Analysis->Experimental

Caption: A general workflow for the in silico evaluation of a drug candidate.

Conclusion

The in silico analysis of this compound suggests that it possesses drug-like physicochemical properties and a potentially favorable ADMET profile, making it a promising candidate for further investigation. Computational docking and pathway analysis indicate that this compound may exert biological effects, potentially as an anticancer agent, through the modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK/ERK, and NF-κB. The methodologies and predictive data presented in this technical guide provide a solid foundation for future experimental studies to validate these computational findings and to further explore the therapeutic potential of this and related thiazole derivatives. It is imperative to note that while in silico predictions are a powerful tool in drug discovery, they must be complemented by rigorous experimental validation.

The Versatility of 2-Aminothiazole Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Synthesis, Biological Activity, and Therapeutic Potential of Novel 2-Aminothiazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its versatile structure serves as a cornerstone for the development of novel therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of novel 2-aminothiazole scaffolds, focusing on their synthesis, quantitative biological data, key experimental protocols, and the signaling pathways they modulate.

Anticancer Activity of 2-Aminothiazole Derivatives

A substantial body of research highlights the potent cytotoxic effects of 2-aminothiazole derivatives against various human cancer cell lines.[3] These compounds have been shown to inhibit critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway, and target key enzymes like EGFR and BRAF kinases.[4][5][6] The anticancer potential is often quantified by the half-maximal inhibitory concentration (IC50), with numerous derivatives demonstrating efficacy in the nanomolar to low micromolar range.

Below is a summary of the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 ValueReference
Compound 27 HeLa (Cervical Cancer)1.6 ± 0.8 µM[3]
Compound 20 H1299 (Lung Cancer)4.89 µM[3]
Compound 20 SHG-44 (Glioma)4.03 µM[3]
Compound 10 HT29 (Colon Cancer)2.01 µM[3]
Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative 88 HS 578T (Breast Cancer)0.8 µM[1]
Imidazo[2,1-b]thiazole derivative 39 MCF-7 (Breast Cancer)0.122 µM (EGFR)[7]
Imidazo[2,1-b]thiazole derivative 43 MCF-7 (Breast Cancer)0.078 µM (HER2)[7]
Thiazole derivative 3f Various Cancer Cell Lines37 nM (GI50)[8]
Thiazole derivative V MCF-7 (Breast Cancer)0.227 µM[9]

Antimicrobial Activity of 2-Aminothiazole Derivatives

2-Aminothiazole scaffolds are also prominent in the development of new antimicrobial agents to combat drug-resistant pathogens.[10] Their mechanism of action can vary, and their efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

The following table summarizes the antimicrobial activity of representative 2-aminothiazole derivatives.

Compound/DerivativeMicrobial StrainMIC Value (µg/mL)Reference
Piperazinyl derivative 121d S. aureus2 - 128[1]
Piperazinyl derivative 121d E. coli2 - 128[1]
Thiazolyl-thiourea derivative 124 (halogenated)Staphylococcal species4 - 16[1]
N-oxazolylcarboxamide 6b M. tuberculosis H37Rv6.25[10]
N-oxazolylcarboxamide 7b M. tuberculosis H37Rv6.25[10]
Compound A33 Gram-positive bacteria0.5 - 4[7]

Key Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the synthesis and biological evaluation of 2-aminothiazole derivatives.

Protocol 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for constructing the 2-aminothiazole core, involving the condensation of an α-haloketone with a thioamide or thiourea.[11][12][13]

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 eq)

  • Thiourea (1.5 eq)

  • Solvent (e.g., Methanol or Ethanol)

  • 5% Sodium Carbonate (Na2CO3) solution

Procedure:

  • In a round-bottom flask or scintillation vial, combine the α-haloketone and thiourea.[11]

  • Add the solvent and a stir bar.

  • Heat the reaction mixture to reflux (e.g., 100°C) with stirring for 30 minutes to 6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[11][13]

  • Upon completion, cool the mixture to room temperature.[11]

  • Pour the reaction contents into a beaker containing 5% Na2CO3 solution to neutralize the mixture and precipitate the product.[11]

  • Collect the solid product by vacuum filtration through a Buchner funnel.[11]

  • Wash the filter cake with water to remove any remaining salts.[11]

  • Air dry the purified product on a watch glass.

  • Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13]

Hantzsch_Synthesis_Workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start_reagents α-Haloketone + Thiourea reaction_step Dissolve in Solvent (e.g., Ethanol) start_reagents->reaction_step reflux_step Heat to Reflux (2-6 hours) reaction_step->reflux_step tlc_monitor Monitor by TLC reflux_step->tlc_monitor cool_step Cool to RT tlc_monitor->cool_step neutralize_step Neutralize with Na2CO3 & Precipitate cool_step->neutralize_step filter_step Vacuum Filtration neutralize_step->filter_step purify_step Wash with Water & Dry filter_step->purify_step analysis_step Spectroscopic Analysis (NMR, MS) purify_step->analysis_step

Hantzsch Synthesis Workflow Diagram.
Protocol 2: In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[13][14]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • 96-well plates

  • Complete cell culture medium

  • 2-aminothiazole test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control.[13]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[13]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value of the compound.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition & Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_attach Incubate 24h for Attachment seed_cells->incubate_attach add_compounds Add Serial Dilutions of Test Compounds incubate_attach->add_compounds incubate_treat Incubate 48-72h add_compounds->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate 4h (Formazan Formation) add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Measure Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Workflow for MTT Cytotoxicity Assay.

Signaling Pathways Modulated by 2-Aminothiazole Derivatives

A key mechanism through which 2-aminothiazole derivatives exert their anticancer effects is by modulating critical intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers.[15] Several 2-aminothiazole compounds have been developed as inhibitors of key kinases within this pathway.

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway and highlights potential points of inhibition by 2-aminothiazole derivatives.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inh Inhibition of Apoptosis Akt->Apoptosis_Inh Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Activation Inhibitor 2-Aminothiazole Inhibitors Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

Methodological & Application

Protocol for the synthesis of 2-amino-4-phenylthiazole from acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of 2-amino-4-phenylthiazole from Acetophenone

Introduction

2-amino-4-phenylthiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The synthesis of this scaffold is a fundamental process for the development of novel therapeutic agents. The most common and established method for its preparation is the Hantzsch thiazole synthesis. This application note provides detailed protocols for the synthesis of 2-amino-4-phenylthiazole from acetophenone using various established methods, including conventional heating and microwave-assisted techniques.

Reaction Principle

The core of the synthesis involves the reaction of a ketone (acetophenone) or an α-haloketone with a thioamide (thiourea). The reaction proceeds via a cyclocondensation mechanism to form the thiazole ring. The overall transformation can be represented as follows:

General Reaction Scheme for Hantzsch Thiazole Synthesis

Summary of Synthesis Protocols

Several methods have been reported for the synthesis of 2-amino-4-phenylthiazole. The choice of method can affect reaction time, yield, and experimental setup. Below is a summary of common protocols.

Method Starting Materials Key Reagents/Catalysts Solvent Reaction Conditions Reaction Time Yield (%) Reference
A: Conventional Heating Acetophenone, ThioureaIodine-Reflux12 hours80%[1][2]
B: Hantzsch Synthesis 2-Bromoacetophenone, Thiourea-MethanolHeat at 100°C30 minutesup to 99%[3][4]
C: Microwave-Assisted Acetophenone, ThioureaIodine-Microwave Irradiation (5 min) then Heat in water (7 min)12 minutes92%[5]
D: One-Pot (CuBr₂) Acetophenone, ThioureaCopper(II) Bromide, K₂CO₃Ethyl AcetateRefluxNot Specified87%[6]

Experimental Protocols

Method A: Synthesis from Acetophenone, Thiourea, and Iodine (Conventional Heating)

This protocol is a widely used one-pot method that avoids the separate synthesis of an α-haloketone.

Materials:

  • Acetophenone (12 g, 0.1 mol)

  • Thiourea (15.22 g, 0.2 mol)

  • Iodine (25.33 g, 0.1 mol)

  • Diethyl ether

  • Ammonium hydroxide solution

  • Methanol

Procedure:

  • Combine acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in a round-bottom flask.

  • Reflux the mixture for 12 hours.[1]

  • After reflux, cool the reaction mixture to room temperature.

  • Wash the mixture with diethyl ether to remove unreacted acetophenone and excess iodine.[1][2]

  • Pour the washed mixture into an ammonium hydroxide solution to make it alkaline (pH 8-9).[1][2] This will precipitate the crude product.

  • Filter the solid product, wash it with water, and dry it.

  • Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.[1]

Expected Product Characteristics:

  • Appearance: White to light brown solid/powder.[7]

  • Melting Point: 149-153 °C.

  • Yield: Approximately 80%.[2]

Method B: Hantzsch Synthesis from 2-Bromoacetophenone and Thiourea

This is the classic Hantzsch synthesis, known for its high yields and short reaction times.[3]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Water

Procedure:

  • In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]

  • Add 5 mL of methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[3]

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[3] This neutralizes the hydrobromide salt formed and precipitates the product.[4]

  • Filter the resulting solid using a Buchner funnel.

  • Wash the collected solid (filter cake) with water.[3]

  • Allow the product to air dry. The crude product is often pure enough for characterization.[3]

Expected Product Characteristics:

  • Appearance: Solid.

  • Melting Point: 149-153 °C.

  • Yield: Can be up to 99%.[4]

Diagrams

Below are diagrams illustrating the chemical pathway and the general experimental workflow for the synthesis of 2-amino-4-phenylthiazole.

Hantzsch_Thiazole_Synthesis Hantzsch Thiazole Synthesis Pathway cluster_reactants Reactants alpha_Halo_Ketone α-Halo Ketone (e.g., 2-Bromoacetophenone) SN2_Attack Nucleophilic Attack (SN2 Reaction) alpha_Halo_Ketone->SN2_Attack Thioamide Thioamide (e.g., Thiourea) Thioamide->SN2_Attack Intermediate Thiouronium Salt Intermediate SN2_Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Cyclic_Intermediate Cyclic Intermediate Cyclization->Cyclic_Intermediate Dehydration Dehydration (-H₂O) Cyclic_Intermediate->Dehydration Product 2-Amino-4-phenylthiazole Dehydration->Product

Caption: Hantzsch Thiazole Synthesis Pathway.

Experimental_Workflow General Experimental Workflow A 1. Mix Reactants (Ketone/Haloketone + Thiourea) B 2. Add Solvent & Reagents C 3. Apply Heat (Conventional or Microwave) D 4. Cool Reaction Mixture C->D E 5. Neutralization / Precipitation (e.g., add Base) F 6. Filtration G 7. Wash with Solvent(s) F->G H 8. Recrystallization (Optional) I 9. Drying J 10. Characterization (MP, NMR, etc.)

Caption: General Experimental Workflow.

References

High-Throughput Screening Assays for Thiazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous clinically approved drugs and exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[6][7] These application notes provide detailed protocols for several HTS assays tailored to identify and characterize bioactive thiazole derivatives, along with methods for data presentation and workflow visualization.

Application Note 1: Anticancer Activity - Tubulin Polymerization Assay

Objective: To identify 4-(methoxymethyl)thiazole derivatives and other related compounds that inhibit the polymerization of tubulin, a critical mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[8]

Assay Principle: This biochemical assay quantifies the polymerization of tubulin into microtubules. In the absence of an inhibitor, tubulin polymerizes, leading to an increase in light scattering or fluorescence. Inhibitory compounds prevent this polymerization, resulting in a stable or reduced signal. The assay can be performed by measuring absorbance at 340 nm, where an increase in optical density corresponds to microtubule formation.[8]

Experimental Protocol: Absorbance-Based Tubulin Polymerization Assay

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol

  • Test thiazole derivatives (dissolved in DMSO)

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole or Colchicine (positive controls for polymerization inhibition)

  • 384-well clear-bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense test compounds and controls into 384-well plates to achieve a final assay concentration of 10 µM. Include DMSO-only wells as a negative (vehicle) control.[8]

  • Tubulin Preparation: On ice, prepare the tubulin polymerization reaction mix. For each well, combine General Tubulin Buffer, 1 mM GTP, 10% glycerol, and purified tubulin (final concentration of 3 mg/mL).

  • Assay Initiation: Pre-warm the microplate reader to 37°C. Place the compound plate in the reader.

  • Reaction and Measurement: Inject the tubulin polymerization mix into all wells. Immediately begin kinetic reading of absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Data Analysis: The rate of tubulin polymerization is determined by the slope of the linear portion of the absorbance curve. Calculate the percent inhibition for each test compound relative to the DMSO control.

Data Presentation: Biological Activity of Tubulin-Targeting Thiazole Derivatives
Compound ClassTargetAssay TypeCell Line/SystemIC50 RangeReference
4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART)TubulinAntiproliferationMelanoma (A375), Prostate (PC-3, DU145)21 - 71 nM[8]

Visualization: Tubulin Polymerization HTS Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (384-well plate) Initiate Inject Mix & Initiate Reaction (37°C) Compound_Plating->Initiate Tubulin_Mix Prepare Tubulin Reaction Mix Tubulin_Mix->Initiate Measure Kinetic Read (Abs @ 340nm for 60 min) Initiate->Measure Calculate Calculate Polymerization Rate (% Inhibition) Measure->Calculate Identify Identify Hits Calculate->Identify

Caption: HTS workflow for a biochemical tubulin polymerization assay.

Application Note 2: Anticancer Activity - VEGFR-2 Kinase Inhibition Assay

Objective: To identify thiazole derivatives that inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis often implicated in tumor growth.[3][9]

Assay Principle: This biochemical assay measures the phosphorylation of a substrate by the VEGFR-2 kinase domain. Thiazole derivatives that bind to and inhibit VEGFR-2 will prevent this phosphorylation. The amount of phosphorylated substrate is detected using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based ATP consumption assays (e.g., Kinase-Glo), where a decrease in signal indicates inhibition.[9]

Experimental Protocol: Kinase Inhibition Assay (HTRF)

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase reaction buffer

  • Poly-Glu-Tyr (4:1) substrate

  • ATP

  • Test thiazole derivatives (dissolved in DMSO)

  • Sorafenib or other known VEGFR-2 inhibitor (positive control)

  • 384-well low-volume white plates

  • HTRF detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated acceptor)

  • HTRF-compatible microplate reader

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds, positive controls, and DMSO (vehicle control) into 384-well plates.

  • Enzyme/Substrate Addition: Add 5 µL of a solution containing VEGFR-2 kinase and the substrate to each well.

  • Pre-incubation: Incubate the plates for 10-15 minutes at room temperature to allow for compound binding to the kinase.[9]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well.[9]

  • Reaction Incubation: Incubate for 60 minutes at 30°C.[9]

  • Detection: Stop the reaction by adding the HTRF detection reagents diluted in a buffer containing EDTA.

  • Final Incubation and Reading: Incubate for 60 minutes at room temperature to allow the detection antibody to bind. Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound relative to controls.

Data Presentation: Activity of Thiazole Derivatives Against VEGFR-2
Compound IDTargetAssay TypeCell LineIC50 ValueReference
Compound III (4-chlorophenylthiazole)VEGFR-2Kinase Inhibition-51.09 nM[3]
Compound 4d (3-nitrophenylthiazole)VEGFR-2Cytotoxicity (MTT)MDA-MB-2311.21 µM[3]
Sorafenib (Control)VEGFR-2Kinase Inhibition-51.41 nM[3]

Visualization: VEGFR-2 Signaling Pathway

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer PLCg PLCγ Dimer->PLCg PI3K PI3K Dimer->PI3K Ras Ras Dimer->Ras Thiazole Thiazole Derivative Thiazole->Dimer Inhibition Response Cell Proliferation, Migration, Survival PLCg->Response Akt Akt PI3K->Akt Akt->Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Response

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Application Note 3: Cell-Based Anticancer Screening - Cytotoxicity Assay

Objective: To identify and characterize thiazole derivatives that exhibit cytotoxic or cytostatic effects against human cancer cell lines in a high-throughput format.[6]

Assay Principle: This assay measures cell viability as an indicator of cytotoxicity. A common method uses resazurin, a blue, non-fluorescent dye that is reduced by metabolically active (i.e., viable) cells to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability due to the cytotoxic or cytostatic effects of the test compound.

Experimental Protocol: Fluorescence-Based Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HeLa, A549)[10]

  • Cell culture medium and supplements

  • Test thiazole derivatives (in DMSO)

  • Doxorubicin or Staurosporine (positive control)

  • 384-well black, clear-bottom tissue culture plates

  • Resazurin solution

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Dispense 40 µL of cell suspension into each well of a 384-well plate at a predetermined density (e.g., 2,000 cells/well).[6]

  • Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[6]

  • Compound Addition: Prepare serial dilutions of the thiazole library compounds. Using an acoustic dispenser or pin tool, transfer ~100 nL of compound solutions, DMSO (vehicle control), and a positive control to the appropriate wells. This can result in a final concentration range from 0.1 to 100 µM.[6]

  • Incubation with Compound: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • Viability Measurement: Add 5 µL of resazurin solution to each well and incubate for 2-4 hours.

  • Reading: Measure fluorescence (e.g., 560 nm excitation / 590 nm emission) using a microplate reader.

  • Data Analysis: Normalize the fluorescence data to controls (DMSO = 100% viability, positive control = 0% viability). Plot dose-response curves and calculate IC50 values for active compounds.

Data Presentation: Cytotoxicity of Thiazole Derivatives in Cancer Cell Lines
Compound IDCell LineAssay TypeIC50 ValueReference
5kMDA-MB-231Migration176 nM[10]
5jMDA-MB-231Migration189 nM[10]
L2MCF7MTT105.6 µM[11]
L3MCF7MTT82.64 µM[11]

Note: Migration IC50 values are distinct from cytotoxicity but are included to show potent biological activity. Many potent anti-migration derivatives exhibited no apparent cytotoxicity.[10]

Visualization: HTS Workflow for Cell-Based Cytotoxicity Assay

G Seed Seed Cancer Cells in 384-well Plates Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Add_Cmpd Add Thiazole Derivatives & Controls Incubate1->Add_Cmpd Incubate2 Incubate 48-72h (Compound Treatment) Add_Cmpd->Incubate2 Add_Dye Add Resazurin Viability Reagent Incubate2->Add_Dye Incubate3 Incubate 2-4h (Dye Conversion) Add_Dye->Incubate3 Read Measure Fluorescence Incubate3->Read Analyze Normalize Data & Calculate IC50 Read->Analyze

Caption: Workflow for a high-throughput cell cytotoxicity screen.

Application Note 4: Antimicrobial Susceptibility Screening

Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-hydrazinyl-benzo[d]thiazole derivatives and other related compounds against pathogenic bacterial strains in a high-throughput format.[6]

Assay Principle: This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. Bacterial growth is assessed by measuring the optical density at 600 nm (OD₆₀₀) or by using a viability indicator like resazurin.[6]

Experimental Protocol: High-Throughput MIC Determination

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test thiazole derivatives (in DMSO)

  • Vancomycin or Gentamicin (positive control)

  • 384-well clear plates (for OD) or black plates (for fluorescence)

  • Automated liquid handler

  • Microplate reader (absorbance and/or fluorescence)

Procedure:

  • Compound Plate Preparation: In a 384-well source plate, perform a 2-fold serial dilution of the compound stocks in DMSO to create a concentration gradient.[6]

  • Assay Plate Preparation: Transfer a small volume (e.g., 100-500 nL) of the serially diluted compounds from the source plate to the final assay plates.

  • Bacterial Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Dilute this suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.[6]

  • Inoculation and Incubation: Dispense 50 µL of the bacterial inoculum into each well of the assay plate, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Seal the plates and incubate for 16-20 hours at 35°C with agitation.[6]

  • MIC Determination (Method A - OD₆₀₀): Measure the optical density at 600 nm. The MIC is the lowest compound concentration that inhibits ≥90% of growth compared to the vehicle control.[6]

  • MIC Determination (Method B - Resazurin): Add 5 µL of resazurin solution to each well, incubate for 1-2 hours, and measure fluorescence. The MIC is the lowest concentration that prevents the conversion of resazurin to resorufin.[6]

Data Presentation: Example MIC Data for a Thiazole Library
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
THZ-0014>64
THZ-002832
THZ-003>64>64
Vancomycin1N/A

Visualization: Antimicrobial MIC Determination HTS Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cmpd_Plate Prepare Compound Serial Dilution Plate Assay_Plate Transfer Compounds to Assay Plate Cmpd_Plate->Assay_Plate Inoculate Inoculate Assay Plate Assay_Plate->Inoculate Inoculum Prepare Bacterial Inoculum Inoculum->Inoculate Incubate Incubate 16-20h at 35°C Inoculate->Incubate Measure_OD Measure OD600 Incubate->Measure_OD Measure_Fluor Add Resazurin & Measure Fluorescence Incubate->Measure_Fluor Determine_MIC Determine MIC Measure_OD->Determine_MIC Measure_Fluor->Determine_MIC

Caption: HTS workflow for antimicrobial Minimum Inhibitory Concentration (MIC) determination.

References

In Vivo Preclinical Evaluation of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone is a synthetic compound belonging to the 2-aminothiazole class of molecules, which has garnered significant interest in medicinal chemistry due to a wide range of potential therapeutic activities. Derivatives of 2-aminothiazole have demonstrated diverse pharmacological properties, including anticonvulsant, anti-inflammatory, neuroprotective, and antidepressant-like effects in various preclinical studies. This document provides detailed application notes and experimental protocols for the in vivo evaluation of this compound in animal models to investigate its potential therapeutic efficacy. The following sections outline methodologies for assessing its anticonvulsant, anti-inflammatory, and neuroprotective properties, along with illustrative data presentation.

Data Presentation

Due to the limited availability of specific in vivo data for this compound, the following tables present hypothetical, yet representative, quantitative data based on studies of structurally related 2-aminothiazole derivatives. These tables are intended to serve as a template for data presentation.

Table 1: Anticonvulsant Activity in Mice

Test Compound Dose (mg/kg, i.p.) Maximal Electroshock (MES) Test (% Protection) Subcutaneous Pentylenetetrazole (scPTZ) Test (% Protection) Neurotoxicity (Rotarod Test, % Motor Impairment)
Vehicle Control-000
This compound1025200
30655510
100908025
Phenytoin (Standard)25100Not Active15
Ethosuximide (Standard)150Not Active1005

Table 2: Anti-inflammatory Effects in LPS-Induced Systemic Inflammation in Mice

Treatment Group Dose (mg/kg, i.p.) Serum TNF-α (pg/mL) Serum IL-6 (pg/mL)
Naive Control-50 ± 830 ± 5
LPS + Vehicle-1200 ± 150800 ± 100
LPS + this compound10950 ± 120650 ± 80
30600 ± 90400 ± 60
100300 ± 50200 ± 40
LPS + Dexamethasone (Standard)5250 ± 40150 ± 30

Table 3: Neuroprotective Effects in the MPTP-Induced Mouse Model of Parkinson's Disease

Treatment Group Striatal Dopamine Level (% of Control) Tyrosine Hydroxylase-Positive Neurons in Substantia Nigra (% of Control) Motor Function (Rotarod Latency to Fall, s)
Vehicle Control100 ± 10100 ± 8180 ± 20
MPTP + Vehicle45 ± 750 ± 670 ± 15
MPTP + this compound50 ± 860 ± 795 ± 18
75 ± 970 ± 8120 ± 22
90 ± 1185 ± 9150 ± 25
MPTP + L-DOPA (Standard)95 ± 1255 ± 7160 ± 28

Experimental Protocols

Anticonvulsant Activity Assessment

a) Maximal Electroshock (MES) Seizure Test

This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Animals: Male Swiss albino mice (20-25 g).

  • Apparatus: Electroconvulsiometer with corneal electrodes.

  • Procedure:

    • Administer the test compound or vehicle intraperitoneally (i.p.). Phenytoin is used as a positive control.

    • After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

    • Protection is defined as the abolition of the tonic hind limb extension.

    • Calculate the percentage of protected animals in each group.

b) Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is used to screen compounds effective against myoclonic and absence seizures.

  • Animals: Male Swiss albino mice (20-25 g).

  • Reagents: Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg).

  • Procedure:

    • Administer the test compound or vehicle i.p. Ethosuximide is used as a positive control.

    • After a specified time (e.g., 30 or 60 minutes), inject PTZ subcutaneously in the loose skin on the back of the neck.

    • Individually house the mice and observe for 30 minutes for the onset of generalized clonic seizures.

    • Protection is defined as the absence of clonic spasms lasting for at least 5 seconds.

    • Record the number of animals protected in each group.

c) Neurotoxicity Screening (Rotarod Test)

This test assesses for potential motor impairment and neurological deficits.

  • Animals: Male Swiss albino mice (20-25 g).

  • Apparatus: Rotarod apparatus.

  • Procedure:

    • Train the mice to stay on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 2 minutes) for 2-3 consecutive days.

    • On the test day, administer the test compound or vehicle i.p.

    • At the time of peak effect, place the mice on the rotarod and record the time they are able to maintain their balance on the rotating rod.

    • A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates neurotoxicity.

Anti-inflammatory Activity Assessment

LPS-Induced Systemic Inflammation Model

This model mimics systemic inflammation induced by bacterial endotoxin.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Reagents: Lipopolysaccharide (LPS) from E. coli.

  • Procedure:

    • Administer the test compound or vehicle i.p. Dexamethasone can be used as a positive control.

    • After 30-60 minutes, inject LPS (e.g., 1-5 mg/kg, i.p.) to induce an inflammatory response.

    • At a specific time point post-LPS injection (e.g., 2, 4, or 6 hours), collect blood via cardiac puncture under anesthesia.

    • Separate the serum and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

    • A significant reduction in cytokine levels compared to the LPS + vehicle group indicates anti-inflammatory activity.

Neuroprotective Activity Assessment

MPTP-Induced Mouse Model of Parkinson's Disease

This model is used to investigate the potential of compounds to protect dopaminergic neurons from degeneration.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Reagents: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

  • Procedure:

    • Administer the test compound or vehicle i.p. daily for a specified period (e.g., 7-14 days).

    • During the treatment period, induce neurodegeneration by administering MPTP (e.g., 20-30 mg/kg, i.p.) for several consecutive days.

    • After the final MPTP injection, continue the test compound administration for a few more days.

    • Assess motor function using the rotarod test.

    • At the end of the study, euthanize the mice and collect brain tissue.

    • Analyze the striatal dopamine levels using HPLC.

    • Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify the loss of dopaminergic neurons.

    • Neuroprotection is indicated by the attenuation of MPTP-induced motor deficits, preservation of striatal dopamine, and survival of TH-positive neurons.

Visualizations

Below are diagrams illustrating a potential signaling pathway that could be modulated by this compound and a general experimental workflow.

experimental_workflow cluster_anticonvulsant Anticonvulsant Activity cluster_antiinflammatory Anti-inflammatory Activity cluster_neuroprotective Neuroprotective Activity A1 Animal Acclimatization A2 Compound Administration (i.p.) A1->A2 A3 MES or scPTZ Induction A2->A3 A5 Rotarod Test (Neurotoxicity) A2->A5 A4 Seizure Observation & Scoring A3->A4 B1 Animal Acclimatization B2 Compound Administration (i.p.) B1->B2 B3 LPS Injection (i.p.) B2->B3 B4 Blood Collection B3->B4 B5 Cytokine Analysis (ELISA) B4->B5 C1 Animal Acclimatization C2 Chronic Compound Administration C1->C2 C3 MPTP Induction C2->C3 C4 Behavioral Testing (Rotarod) C3->C4 C5 Tissue Collection & Analysis (HPLC, IHC) C4->C5

General experimental workflows for in vivo studies.

TLR4_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates AP1 AP-1 MAPK->AP1 activates AP1->Nucleus translocates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammation gene transcription Compound (2-Amino-4-phenylthiazol-5-yl) (phenyl)methanone Compound->TAK1

Hypothesized TLR4/MAPK signaling pathway inhibition.

Application Notes and Protocols for the Development of Drug Delivery Systems for Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of pharmacological activities, including potent anti-cancer effects.[1][2][3] Many thiazole derivatives, however, exhibit poor aqueous solubility, which can significantly hinder their clinical application by limiting bioavailability and therapeutic efficacy.[4][5] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing the solubility, stability, and pharmacokinetic profiles of these valuable compounds.[1][2]

These application notes provide a comprehensive guide for the development and characterization of drug delivery systems for thiazole compounds, with a particular focus on nanoparticle formulations. Detailed protocols for the preparation, characterization, and in vitro/in vivo evaluation of these systems are provided to facilitate research and development in this area.

II. Signaling Pathways Targeted by Thiazole Compounds

Thiazole derivatives exert their therapeutic effects, particularly in oncology, by modulating key cellular signaling pathways. A thorough understanding of these pathways is crucial for the rational design of targeted drug delivery systems.

A. PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several thiazole-based compounds have been developed as inhibitors of this pathway.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Recruits PDK1 PDK1 PIP3->PDK1 Recruits TSC1_TSC2 TSC1/TSC2 Complex AKT->TSC1_TSC2 Inhibits PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Rheb Rheb TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Translation Initiation PTEN PTEN PTEN->PIP3 GrowthFactor Growth Factor GrowthFactor->RTK Binds

PI3K/AKT/mTOR Signaling Pathway
B. FOXM1 Signaling Pathway

Forkhead box protein M1 (FOXM1) is a transcription factor that plays a crucial role in cell cycle progression, proliferation, and DNA damage repair. Its overexpression is common in a wide range of cancers and is associated with poor prognosis. Thiazole-containing compounds have been shown to inhibit FOXM1 activity, leading to cancer cell death.

FOXM1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Upstream Signals (e.g., Growth Factors) Ras Ras Signal->Ras Activates PI3K PI3K Signal->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK FOXM1_inactive Inactive FOXM1 ERK->FOXM1_inactive Phosphorylates AKT AKT PI3K->AKT AKT->FOXM1_inactive Phosphorylates CDK_Cyclin CDK/Cyclin Complexes CDK_Cyclin->FOXM1_inactive Phosphorylates FOXM1_active Active FOXM1 FOXM1_inactive->FOXM1_active Activation CellCycleGenes Cell Cycle Progression Genes (e.g., Cyclin B1, CDC25B) FOXM1_active->CellCycleGenes Upregulates Proliferation Cell Proliferation & Mitosis CellCycleGenes->Proliferation

FOXM1 Signaling Pathway

III. Application Notes: Nanoparticle-Based Drug Delivery Systems

Various nanoparticle platforms can be employed to enhance the delivery of thiazole compounds. The choice of the system depends on the specific physicochemical properties of the drug and the desired therapeutic outcome.

A. Polymeric Micelles

Polymeric micelles are self-assembled nanostructures formed from amphiphilic block copolymers. Their core-shell structure allows for the encapsulation of hydrophobic drugs, like many thiazole derivatives, in the core, while the hydrophilic shell provides stability in aqueous environments and prolongs circulation time.[6][7]

B. Liposomes

Liposomes are vesicular structures composed of one or more lipid bilayers. They can encapsulate both hydrophilic and hydrophobic drugs and can be surface-modified with targeting ligands to enhance delivery to specific tissues or cells.

C. Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids. They offer advantages such as high drug loading, controlled release, and good biocompatibility.

IV. Data Presentation: Physicochemical and Pharmacokinetic Parameters

The following tables summarize typical quantitative data obtained during the characterization of nanoparticle-based delivery systems for thiazole compounds. Dasatinib, a well-known thiazole-based tyrosine kinase inhibitor, is used here as a representative example.

Table 1: Physicochemical Characterization of Dasatinib-Loaded Nanoparticles

Formulation TypePolymer/LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
Polymeric MicellesTPGS1000-Soluplus64.48 ± 1.45< 0.2-5.05 ± 1.0164.48 ± 1.45[7]
PLGA NanoparticlesPLGA123< 0.3---[8][9]
Nanoemulsion-84.17 ± 10.18---83.2[10]
Solid Lipid Nanoparticles------

Table 2: In Vitro Drug Release of Dasatinib from Nanoparticles

Formulation TypeRelease Medium (pH)Time (hours)Cumulative Release (%)Release Kinetics ModelReference
Polymeric Micelles7.47285.60 ± 5.4-[7]
PLGA Nanoparticles7.424SustainedFickian Diffusion[9]
Nanoemulsion7.42459.72-[10]
Chitosan Nanoparticles1.22491.37Korsmeyer-Peppas[11]

Table 3: Pharmacokinetic Parameters of Dasatinib Nanoparticles vs. Free Drug in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋∞ (ng·h/mL)t₁/₂ (h)MRT (h)Reference
Free Dasatinib-----[7]
Dasatinib-PMs--2.16-fold higher-1.3-fold longer[7]
Free Dasatinib-0.5 - 1.0-3 - 5-[12]

V. Experimental Protocols

The following protocols provide detailed methodologies for the preparation, characterization, and evaluation of nanoparticle-based drug delivery systems for thiazole compounds.

Protocol 1: Preparation of Dasatinib-Loaded Polymeric Micelles

This protocol is adapted from a method for preparing TPGS-Soluplus polymeric micelles.[7]

Workflow for Polymeric Micelle Preparation

workflow_micelle_prep start Start dissolve Dissolve Dasatinib and TPGS-Soluplus copolymer in organic solvent start->dissolve evaporate Evaporate solvent to form a thin film dissolve->evaporate hydrate Hydrate the film with aqueous solution evaporate->hydrate sonicate Sonicate to form micellar suspension hydrate->sonicate filter Filter through 0.22 µm syringe filter sonicate->filter end End filter->end

Polymeric Micelle Preparation Workflow

Materials:

  • Dasatinib (or other thiazole compound)

  • TPGS-Soluplus copolymer (or other suitable amphiphilic block copolymer)

  • Methanol (or other suitable organic solvent)

  • Deionized water

Procedure:

  • Dissolution: Dissolve a specific amount of Dasatinib and TPGS-Soluplus copolymer in methanol. A drug-to-polymer ratio of 1:30 (w/w) can be a starting point.[7]

  • Film Formation: Evaporate the organic solvent using a rotary evaporator at 40°C under vacuum to form a thin, uniform drug-polymer film on the inner surface of the round-bottom flask.

  • Hydration: Hydrate the film with a pre-determined volume of deionized water by rotating the flask at 60 rpm for 30 minutes at room temperature.

  • Micelle Formation: Sonicate the resulting suspension using a probe sonicator for 2-5 minutes on ice to form a clear micellar solution.

  • Sterilization: Filter the micellar solution through a 0.22 µm syringe filter to remove any aggregates and for sterilization.

  • Storage: Store the prepared micelles at 4°C for further characterization.

Protocol 2: Physicochemical Characterization of Nanoparticles

A. Particle Size and Zeta Potential Analysis

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

    • Equilibrate the sample at 25°C for 2 minutes.

    • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI).

    • For zeta potential, use the same diluted sample and measure the electrophoretic mobility.

    • Perform all measurements in triplicate.

B. Morphology Analysis

  • Instrument: Transmission Electron Microscope (TEM).

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to air-dry.

    • Optionally, negatively stain the sample with a solution of phosphotungstic acid (1% w/v) for 1-2 minutes.

    • Wick away the excess staining solution with filter paper and allow the grid to dry completely.

    • Image the nanoparticles under the TEM at an appropriate magnification.

C. Drug Loading and Encapsulation Efficiency

  • Procedure:

    • Determine Total Drug Content (W_total): Dissolve a known amount of the lyophilized nanoparticle formulation in a suitable organic solvent to disrupt the nanoparticles and release the encapsulated drug. Quantify the drug concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Determine Free Drug Content (W_free): Separate the unencapsulated drug from the nanoparticle suspension. This can be achieved by ultrafiltration or centrifugation. Quantify the amount of drug in the filtrate/supernatant.

    • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE):

      • DL (%) = (W_total - W_free) / (Weight of Nanoparticles) * 100

      • EE (%) = (W_total - W_free) / W_total * 100

Protocol 3: In Vitro Drug Release Study

This protocol utilizes the dialysis bag method.

Workflow for In Vitro Drug Release Study

workflow_drug_release start Start prepare_sample Place nanoparticle suspension in a dialysis bag start->prepare_sample immerse Immerse the dialysis bag in release medium prepare_sample->immerse incubate Incubate at 37°C with constant stirring immerse->incubate sample Withdraw aliquots of the release medium at specific time intervals incubate->sample replace Replace with fresh pre-warmed medium sample->replace analyze Analyze drug concentration in the withdrawn samples (e.g., HPLC) sample->analyze replace->incubate plot Plot cumulative drug release vs. time analyze->plot end End plot->end

In Vitro Drug Release Workflow

Materials:

  • Dasatinib-loaded nanoparticle suspension

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Release medium: Phosphate Buffered Saline (PBS), pH 7.4, containing 0.5% (w/v) Tween 80 to maintain sink conditions.

  • Shaking water bath or incubator

Procedure:

  • Preparation: Transfer a known volume (e.g., 1 mL) of the nanoparticle suspension into a pre-soaked dialysis bag.

  • Immersion: Seal the dialysis bag and immerse it in a container with a defined volume of release medium (e.g., 50 mL).

  • Incubation: Place the container in a shaking water bath at 37°C with a constant agitation of 100 rpm.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a 1 mL aliquot of the release medium.

  • Replacement: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis: Analyze the concentration of Dasatinib in the collected samples using a validated HPLC method.

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Cancer cell line (e.g., HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Free Dasatinib solution

  • Dasatinib-loaded nanoparticle suspension

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of free Dasatinib and the Dasatinib-loaded nanoparticle suspension. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the cell viability (%) relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 5: In Vivo Pharmacokinetic Study in Mice

Animal Model:

  • Male BALB/c mice (6-8 weeks old)

Procedure:

  • Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Dosing: Administer a single intravenous (IV) injection of free Dasatinib or Dasatinib-loaded nanoparticles via the tail vein at a specified dose (e.g., 5 mg/kg).

  • Blood Sampling: At predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-injection, collect blood samples (approximately 50-100 µL) from the retro-orbital plexus into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.

  • Drug Extraction: Extract Dasatinib from the plasma samples using a suitable protein precipitation method (e.g., with acetonitrile).

  • Analysis: Quantify the concentration of Dasatinib in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂, MRT) using appropriate software (e.g., WinNonlin).

VI. Conclusion

The development of effective drug delivery systems is paramount for harnessing the full therapeutic potential of thiazole compounds. Nanoparticle-based formulations, such as polymeric micelles, liposomes, and solid lipid nanoparticles, have demonstrated significant promise in improving the solubility, stability, and pharmacokinetic properties of these drugs. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the field, facilitating the design, development, and evaluation of novel and effective delivery systems for this important class of therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone for biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is precipitating out of my aqueous assay buffer. What is the first step I should take?

A: Precipitation is a common issue with poorly soluble compounds. The first and simplest step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer.[1][2] Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions.[2] However, it is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system, typically less than 1% and often as low as 0.1%.[1]

Q2: I am already using a DMSO stock solution, but the compound still precipitates upon dilution. What are my next options?

A: If simple dilution of a DMSO stock is not effective, you can explore several other strategies to enhance solubility:

  • Co-solvents: The use of co-solvents, which are water-miscible organic solvents, can increase the solubility of hydrophobic compounds.[3][][5][6]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.[3][][7][8][9]

  • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[10][11][12][13]

Q3: How do I choose the right co-solvent for my experiment?

A: The selection of a co-solvent depends on the properties of your compound and the tolerance of your biological assay. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5][6] It is essential to test a range of co-solvents and their concentrations to find the optimal balance between solubility enhancement and minimal interference with the assay.

Q4: Can pH adjustment help solubilize this compound?

A: The structure of this compound contains an amino group, which is basic and can be protonated at acidic pH. By lowering the pH of your buffer, you may increase the compound's solubility.[7][8] However, the stability of the compound and the optimal pH range for your biological assay must be considered.

Q5: What are the potential downsides of using surfactants or cyclodextrins?

A: While effective, both surfactants and cyclodextrins can interfere with biological assays. Surfactants can denature proteins or disrupt cell membranes.[2] Cyclodextrins may interact with other components of the assay medium or affect the free concentration of the compound. Therefore, it is crucial to include proper controls to assess the impact of these excipients on your experiment.

Troubleshooting Guide

Issue: Compound precipitates immediately upon addition to the aqueous buffer.

Possible Cause Troubleshooting Step
Low aqueous solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[2][14]
Localized high concentration during dilution.Add the stock solution to the buffer while vortexing or stirring to ensure rapid mixing.[1]
Final concentration exceeds solubility limit.Lower the final concentration of the compound in the assay.[1]

Issue: Compound precipitates over time during the assay.

Possible Cause Troubleshooting Step
Compound is not stable in the aqueous buffer.Evaluate compound stability at different pH values and temperatures.
Slow precipitation from a supersaturated solution.Incorporate a co-solvent, surfactant, or cyclodextrin to maintain solubility.[3][]

Quantitative Data

Table 1: Solubility of 2-amino-4-phenylthiazole in Various Solvents

SolventApproximate SolubilityReference
Ethanol~12 mg/mL[14]
DMSO~10 mg/mL[14]
Dimethylformamide (DMF)~10 mg/mL[14]
1:10 Ethanol:PBS (pH 7.2)~0.1 mg/mL[14]

Disclaimer: This data is for a structurally related compound and should be used as a general guideline only. It is highly recommended to experimentally determine the solubility of this compound in your specific assay conditions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer

  • Weigh out a precise amount of this compound.

  • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution (e.g., 10-50 mM).

  • To prepare the working solution, serially dilute the stock solution into the final aqueous assay buffer.

  • Crucially, add the stock solution to the buffer while vortexing or stirring to prevent localized high concentrations that can lead to precipitation.[1]

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, further optimization of the solubilization strategy is required.

Protocol 2: pH Adjustment for Solubility Enhancement

  • Prepare a series of buffers with different pH values (e.g., ranging from pH 4 to 8).

  • Prepare a concentrated stock solution of the compound in a suitable organic solvent.

  • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.

  • Incubate the solutions for a set period and then visually inspect for precipitation.

  • Quantify the concentration of the dissolved compound in the supernatant after centrifugation using a suitable analytical method (e.g., HPLC-UV).

  • Select the pH that provides the best solubility without compromising the integrity of the biological assay.

Visualizations

experimental_workflow cluster_start Start: Insoluble Compound cluster_solubilization Solubilization Strategies cluster_evaluation Evaluation cluster_end Outcome start This compound stock Prepare Stock Solution (e.g., DMSO, Ethanol) start->stock check_solubility Check for Precipitation stock->check_solubility cosolvent Add Co-solvent (e.g., PEG, Propylene Glycol) cosolvent->check_solubility ph_adjust Adjust pH ph_adjust->check_solubility surfactant Use Surfactant (e.g., Tween-80) surfactant->check_solubility cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) cyclodextrin->check_solubility check_solubility->cosolvent Precipitation check_solubility->ph_adjust Precipitation check_solubility->surfactant Precipitation check_solubility->cyclodextrin Precipitation assay_compatibility Test Assay Compatibility check_solubility->assay_compatibility Soluble success Proceed with Biological Assay assay_compatibility->success Compatible failure Re-evaluate Strategy assay_compatibility->failure Incompatible failure->stock

Caption: Experimental workflow for improving compound solubility.

troubleshooting_workflow cluster_problem Problem cluster_questions Troubleshooting Questions cluster_solutions Solutions problem Compound Precipitates in Assay q1 Is a stock solution used? problem->q1 q2 Is the final organic solvent conc. <1%? q1->q2 Yes s1 Prepare a concentrated stock in DMSO/Ethanol q1->s1 No q3 Is mixing adequate? q2->q3 Yes s2 Decrease final solvent concentration q2->s2 No q4 Is the final compound concentration too high? q3->q4 Yes s3 Vortex/stir during dilution q3->s3 No s4 Lower the compound concentration q4->s4 Yes s5 Explore co-solvents, pH adjustment, or other excipients q4->s5 No

Caption: Decision tree for troubleshooting compound precipitation.

References

Side product formation in the synthesis of 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-aminothiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazoles, and what are its primary challenges?

A1: The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, such as thiourea. While robust, a primary challenge is the formation of side products, which can complicate purification and reduce the overall yield of the desired 2-aminothiazole.

Q2: What are the most common side products in the Hantzsch synthesis of 2-aminothiazoles?

A2: The most frequently encountered side product is the isomeric 2-imino-2,3-dihydrothiazole. Its formation is particularly favored under acidic reaction conditions.[1][2] Other potential, though less commonly detailed, side products can include dimers and polymers, especially if the starting materials or intermediates are unstable under the reaction conditions.

Q3: How does reaction pH influence the formation of the 2-imino-2,3-dihydrothiazole side product?

A3: The reaction pH plays a critical role in determining the product distribution. Acidic conditions tend to favor the formation of the 2-imino-2,3-dihydrothiazole isomer, while neutral or slightly basic conditions generally favor the desired 2-aminothiazole.[1][2][3]

Q4: Can temperature affect the yield and purity of the 2-aminothiazole product?

A4: Yes, temperature is a crucial parameter. While heating is often necessary to drive the reaction to completion, excessive heat can lead to the formation of side products and decomposition of reactants or the product. The optimal temperature depends on the specific substrates and reaction conditions being used.

Q5: Are there greener alternatives to the traditional Hantzsch synthesis?

A5: Absolutely. To minimize the use of hazardous solvents and reduce reaction times, several greener methods have been developed. These include microwave-assisted synthesis, solvent-free reactions (solid-state grinding), and one-pot multi-component reactions using reusable catalysts.[4][5][6][7][8][9] These methods often lead to higher yields and cleaner reaction profiles.

Troubleshooting Guides

Issue 1: Low Yield of the Desired 2-Aminothiazole Product

If you are experiencing low yields of your target 2-aminothiazole, consider the following potential causes and solutions:

Possible Cause Suggested Solution
Suboptimal Reaction Temperature Gradually increase the reaction temperature and monitor the progress by TLC. If side product formation increases, consider a lower temperature for a longer duration.
Incorrect Reaction pH If using acidic conditions, try running the reaction under neutral or slightly basic conditions to disfavor the formation of the 2-imino isomer.[1][2][3]
Poor Quality of Starting Materials Ensure the α-haloketone is fresh or has been properly stored, as they can be lachrymatory and decompose. Check the purity of the thioamide.
Incomplete Reaction Increase the reaction time and monitor by TLC until the starting materials are consumed.
Issue 2: High Proportion of 2-Imino-2,3-dihydrothiazole Side Product

The formation of the isomeric imino side product is a common challenge. Here’s how to address it:

Possible Cause Suggested Solution
Acidic Reaction Conditions Neutralize the reaction mixture or run the synthesis under neutral to slightly basic conditions.[1][2]
Reaction Temperature Too High Lower the reaction temperature and extend the reaction time, monitoring by TLC.

Quantitative Impact of Reaction Conditions on Product Distribution

The following table summarizes the general effect of pH and temperature on the product ratio in the Hantzsch synthesis. Note that specific yields will vary depending on the substrates used.

Reaction Condition Effect on 2-Aminothiazole Yield Effect on 2-Imino-2,3-dihydrothiazole Yield
Acidic pH Generally DecreasedGenerally Increased[3]
Neutral/Slightly Basic pH Generally IncreasedGenerally Decreased
Low to Moderate Temperature Generally FavorableFormation is Minimized
High Temperature Can decrease due to degradationMay increase depending on conditions
Issue 3: Formation of Polymeric or Dimeric Side Products

The appearance of insoluble, often colored, materials can indicate polymerization or dimerization.

Possible Cause Suggested Solution
Instability of Starting Materials or Intermediates Use freshly purified starting materials. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
High Concentration of Reactive Species Employ high dilution conditions or add one of the reactants slowly to the reaction mixture to minimize intermolecular reactions.

Purification Protocols

Protocol 1: Purification by Column Chromatography

Column chromatography is a highly effective method for separating 2-aminothiazoles from side products.[10]

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A solvent system of ethyl acetate and hexane is typically effective. The polarity can be adjusted based on the specific polarity of your compound and its impurities, as determined by TLC analysis.

    • Start with a lower polarity (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity to elute your compounds.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pack a glass column with the slurry.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify and combine those containing the pure 2-aminothiazole.

    • Evaporate the solvent from the combined pure fractions to obtain the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization can be an effective method for purifying solid 2-aminothiazole products, particularly for removing the 2-imino isomer if their solubilities differ significantly in a given solvent.

  • Solvent Selection: The ideal solvent is one in which the 2-aminothiazole is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either highly soluble or insoluble at all temperatures. Ethanol is often a suitable solvent for recrystallizing 2-aminothiazoles.[4]

  • General Procedure:

    • Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature. Pure crystals of the 2-aminothiazole should form.

    • Further cooling in an ice bath can maximize the yield of the crystals.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the crystals to obtain the purified product.

Key Experimental Methodologies

Protocol 3: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard laboratory procedure for the synthesis of a representative 2-aminothiazole.[5][11]

  • Reactants:

    • 2-Bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

  • Procedure:

    • In a round-bottom flask, combine 2-bromoacetophenone and thiourea.

    • Add methanol and a magnetic stir bar.

    • Heat the mixture with stirring at a moderate temperature (e.g., 60-70 °C) for 30 minutes. Monitor the reaction progress by TLC.[5][11]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a solution of 5% sodium carbonate to neutralize the hydrobromide salt and precipitate the free base.

    • Collect the solid product by vacuum filtration and wash with water.

    • The crude product can be purified by recrystallization from ethanol.

Protocol 4: Microwave-Assisted Hantzsch Synthesis

This method offers a significant reduction in reaction time and often leads to cleaner products.[12][13]

  • Reactants:

    • Substituted α-bromoketone (1 mmol)

    • Substituted thiourea (1.1 mmol)

    • Ethanol (3 mL)

  • Procedure:

    • In a 10 mL microwave reactor vial, combine the α-bromoketone, thiourea, and ethanol.

    • Seal the vial and place it in a microwave synthesizer.

    • Irradiate the reaction mixture at a constant power (e.g., 170 W) for 5-15 minutes.[12]

    • After the reaction, cool the vial and collect the precipitated product by filtration.

    • Wash the product with cold ethanol.

Protocol 5: One-Pot, Three-Component Synthesis Using a Reusable Catalyst

This environmentally friendly approach avoids the pre-synthesis and handling of lachrymatory α-haloketones.[6][8]

  • Reactants:

    • Acetophenone derivative (1.5 mmol)

    • Thiourea (1.0 mmol)

    • Trichloroisocyanuric acid (TCCA) (0.5 mmol)

    • Reusable catalyst (e.g., Ca/4-MePy-IL@ZY-Fe3O4) (0.01 g)

    • Ethanol (3.0 mL)

  • Procedure:

    • In a flask, stir the acetophenone derivative, TCCA, and the catalyst in ethanol at 80 °C for approximately 25 minutes to form the α-haloketone in situ. Monitor by TLC.[6]

    • Add thiourea to the reaction mixture and continue stirring at 80 °C until the reaction is complete (as monitored by TLC).

    • Separate the magnetic catalyst using an external magnet.

    • Neutralize the reaction mixture with a 10% sodium bicarbonate solution to precipitate the product.

    • Collect the solid by filtration, wash with water and ethanol, and dry to obtain the pure 2-aminothiazole.

Visualizing Reaction Pathways and Workflows

Hantzsch_Mechanism cluster_main Hantzsch Thiazole Synthesis cluster_side Side Product Formation alpha-Haloketone alpha-Haloketone Intermediate Intermediate alpha-Haloketone->Intermediate Nucleophilic attack by S Thiourea Thiourea Thiourea->Intermediate 2-Aminothiazole 2-Aminothiazole Intermediate->2-Aminothiazole Cyclization & Dehydration Imino_Isomer 2-Imino-2,3-dihydrothiazole Intermediate->Imino_Isomer Acid-catalyzed pathway

Caption: Mechanism of Hantzsch synthesis and the formation of the 2-imino isomer side product.

Troubleshooting_Workflow start Low Yield or Impure Product check_pH Check Reaction pH start->check_pH check_temp Check Temperature check_pH->check_temp Neutral/Basic adjust_pH Adjust to Neutral/Basic check_pH->adjust_pH Acidic? check_reagents Check Reagent Purity check_temp->check_reagents Optimal optimize_temp Optimize Temperature check_temp->optimize_temp Suboptimal? purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure? purification Purify Product (Chromatography/Recrystallization) check_reagents->purification Pure adjust_pH->purification optimize_temp->purification purify_reagents->purification

Caption: A logical workflow for troubleshooting common issues in 2-aminothiazole synthesis.

Greener_Alternatives Conventional Conventional Hantzsch (Organic Solvents, Heating) Microwave Microwave-Assisted (Reduced Time, Higher Yield) Conventional->Microwave Improved Method SolventFree Solvent-Free (Grinding, Reduced Waste) Conventional->SolventFree Improved Method OnePot One-Pot, Multi-component (Reusable Catalyst, High Atom Economy) Conventional->OnePot Improved Method

Caption: Relationship between conventional and greener synthetic approaches for 2-aminothiazoles.

References

Technical Support Center: Overcoming Resistance to Thiazole-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals encountering resistance to thiazole-based drugs in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My cancer cell line, previously sensitive to a thiazole-based kinase inhibitor (e.g., Dasatinib), is now showing resistance. What are the likely mechanisms?

A1: Resistance to thiazole-based kinase inhibitors is a common challenge. The primary mechanisms can be broadly categorized as:

  • Target Gene Mutations: Alterations in the drug's target protein can prevent the drug from binding effectively.

  • Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters (efflux pumps), which actively remove the drug from the cell, reducing its intracellular concentration.[1]

  • Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to circumvent the effects of the inhibited target. For instance, pathways like NF-κB/mTOR/PI3K/Akt can be upregulated.[2][3]

  • Drug Inactivation: The cell may metabolize the thiazole-containing drug into an inactive form, often through the action of cytochrome P450 (CYP) enzymes.[4][5]

Q2: How can I experimentally determine if drug efflux is the cause of resistance in my cell line?

A2: A common method is to perform a cell viability assay with your thiazole-based drug in the presence and absence of a known efflux pump inhibitor. If the sensitivity to your drug is restored or significantly increased in the presence of the inhibitor, it strongly suggests that drug efflux is a contributing factor.

Troubleshooting Decreased Drug Potency

Observation Potential Cause Troubleshooting Step
Gradual increase in IC50 value over passages. Development of resistance through target mutation or bypass pathways. 1. Sequence the target gene to check for mutations. 2. Perform a Western blot to analyze key nodes of common bypass pathways (e.g., p-Akt, p-ERK).
Sudden loss of drug efficacy. Overexpression of efflux pumps. 1. Perform a rhodamine 123 efflux assay. 2. Co-administer your drug with an efflux pump inhibitor (e.g., verapamil, reserpine) and re-determine the IC50.[1]

| High variability in experimental replicates. | Cell line instability or contamination. | 1. Perform cell line authentication. 2. Test for mycoplasma contamination. |

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of selected thiazole derivatives against various cancer cell lines, providing a baseline for expected efficacy.

Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives

Compound Cell Line Target(s) IC50 (µM) Reference
Dasatinib Chronic Myeloid Leukemia Multi-kinase Clinically effective [6][7]
Compound 4c MCF-7 (Breast Cancer) VEGFR-2 2.57 ± 0.16 [8]
Compound 4c HepG2 (Liver Cancer) VEGFR-2 7.26 ± 0.44 [8]
Compound 6a OVCAR-4 (Ovarian Cancer) PI3Kα 1.569 ± 0.06 [9]

| Thiazole-Pyridine Hybrid 23 | MCF-7 (Breast Cancer) | Not specified | 5.71 |[10] |

Experimental Protocols

Protocol 1: Determination of IC50 Value using MTT Assay

This protocol is for assessing the concentration of a drug that inhibits 50% of cell growth.

Materials:

  • Resistant and sensitive cell lines

  • Thiazole-based drug stock solution

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the thiazole-based drug in complete medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Rhodamine 123 Efflux Assay for ABC Transporter Activity

This protocol measures the activity of efflux pumps like P-glycoprotein (ABCB1).

Materials:

  • Resistant and sensitive cell lines

  • Rhodamine 123 (fluorescent substrate)

  • Efflux pump inhibitor (e.g., Verapamil)

  • HBSS (Hank's Balanced Salt Solution)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Harvest cells and resuspend them in HBSS at a concentration of 1x10^6 cells/mL.

  • Create two sets of tubes for each cell line: one with Rhodamine 123 only, and one with Rhodamine 123 and the efflux pump inhibitor.

  • Add Rhodamine 123 to a final concentration of 1 µM.

  • To the inhibitor tubes, add Verapamil to a final concentration of 50 µM.

  • Incubate all tubes at 37°C for 30 minutes, protected from light.

  • Wash the cells twice with ice-cold HBSS.

  • Resuspend the cells in fresh HBSS.

  • Analyze the intracellular fluorescence using a flow cytometer. A higher fluorescence signal in the presence of the inhibitor indicates active efflux.

Visualizations: Pathways and Workflows

Below are diagrams illustrating key concepts in thiazole drug resistance.

G cluster_investigation Troubleshooting Workflow for Drug Resistance A Observation: Loss of Drug Efficacy (Increased IC50) B Hypothesis 1: Target Alteration A->B C Hypothesis 2: Increased Drug Efflux A->C D Hypothesis 3: Bypass Pathway Activation A->D E Experiment: Sequence Target Gene B->E F Experiment: Rhodamine 123 Assay + Inhibitor Assay C->F G Experiment: Phospho-protein Array or Western Blot (p-Akt, p-ERK) D->G H Result: Mutation Found E->H I Result: Efflux Confirmed F->I J Result: Bypass Pathway Active G->J

Caption: A logical workflow for investigating the underlying cause of acquired resistance to a thiazole-based drug.

efflux_pump cluster_cell Mechanism of Efflux Pump-Mediated Resistance ThiazoleDrug Thiazole Drug EffluxPump ABC Transporter (Efflux Pump) ThiazoleDrug->EffluxPump Enters Cell EffluxPump->ThiazoleDrug Drug Expelled ADP ADP + Pi EffluxPump->ADP CellMembrane Cell Membrane Intracellular Intracellular Space (Low Drug Concentration) Extracellular Extracellular Space ATP ATP ATP->EffluxPump Energy

Caption: Overexpression of ABC transporters reduces intracellular drug levels, conferring resistance.[1]

bypass_pathway cluster_pathway PI3K/Akt Bypass Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation ThiazoleDrug Thiazole-Based Kinase Inhibitor ThiazoleDrug->Receptor Intended Blockade PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellSurvival Cell Survival, Proliferation, & Resistance mTOR->CellSurvival

Caption: Activation of the PI3K/Akt pathway can promote cell survival, bypassing the effects of a targeted thiazole inhibitor.[2]

References

Troubleshooting guide for the synthesis of thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis reaction has a very low yield. What are the most common causes?

Low yields in the Hantzsch thiazole synthesis can stem from several factors, including suboptimal reaction conditions, the purity of starting materials, improper stoichiometry, and the formation of side products. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]

Q2: How can I improve the yield of my reaction?

Yield improvement can often be achieved by optimizing reaction parameters such as temperature, solvent, and reaction time. The use of catalysts or alternative energy sources like microwave irradiation has also been shown to significantly enhance yields and reduce reaction times.[1]

Q3: Are there any common side reactions I should be aware of in Hantzsch synthesis?

Yes, side reactions can occur, particularly under acidic conditions, which may lead to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts. The stability of the reactants and intermediates can also influence the prevalence of side reactions.[1]

Q4: How can I control regioselectivity in the Hantzsch synthesis?

The reaction medium is a key determinant for controlling regioselectivity when using N-monosubstituted thioureas. Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[2] Conversely, performing the synthesis under acidic conditions can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[2]

Q5: My product is an oil and does not crystallize. How should I purify it?

If the product does not precipitate or crystallize upon cooling and neutralization, extraction with a suitable organic solvent followed by column chromatography may be necessary.[3]

Troubleshooting Guides

Hantzsch Thiazole Synthesis

Problem 1: Low to No Product Yield

Potential CauseRecommended Solution(s)
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Incrementally increase the reaction time or temperature. Consider microwave-assisted synthesis for faster reaction times.[4]
Degradation of reactants or product Optimize the reaction temperature. Start with a lower temperature and gradually increase it. Excessive heat can lead to decomposition.[4]
Incorrect stoichiometry Use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure complete conversion of the α-haloketone.[4]
Poor quality of starting materials Ensure the α-haloketone is fresh or has been properly stored, as they can be lachrymatory and decompose over time. Check the purity of the thioamide.[3] Purify starting materials before use. For example, 1-bromo-2-heptanone can be purified by vacuum distillation.[4]

Problem 2: Formation of Multiple Products (Side Reactions)

Potential CauseRecommended Solution(s)
Isomer formation Under acidic conditions, the Hantzsch synthesis can yield a mixture of isomers.[4] To favor a single isomer, carefully control the pH of your reaction medium, with neutral solvents favoring 2-(N-substituted amino)thiazoles.[2]
Side reactions from unstable reactants Thioamides can be unstable in acidic conditions. Consider running the reaction under neutral or slightly basic conditions if this is an issue.
Competing reactions in multicomponent synthesis Side reactions between the aldehyde and the thioamide or α-haloketone can occur. Optimizing the order of reagent addition can sometimes mitigate this.

Problem 3: Difficulty in Product Purification

Potential CauseRecommended Solution(s)
Product is an oil or does not crystallize If the product does not precipitate upon cooling and neutralization, perform an extraction with a suitable organic solvent followed by column chromatography.
Contamination with starting materials Unreacted thioamide is often soluble in the aqueous phase after neutralization and can be removed by filtration and washing the solid product. Unreacted α-haloketone can often be removed by recrystallization or chromatography.
Contamination with inorganic salts Thoroughly wash the solid product with water to remove any inorganic salts from the workup.
Cook-Heilbron Thiazole Synthesis

Problem: Low Yield or Reaction Failure

Potential CauseRecommended Solution(s)
Poor quality of α-aminonitrile Ensure the α-aminonitrile is pure and dry. Impurities can inhibit the reaction.
Decomposition of dithioacid or related reagent Use freshly prepared or purified dithioacids or other sulfur-containing reagents. These can be unstable.
Suboptimal reaction conditions The reaction is typically carried out at room temperature under mild conditions.[5] However, gentle warming may be necessary for less reactive substrates. Monitor the reaction by TLC to determine the optimal time.
Gabriel Thiazole Synthesis

Problem: Low Yield or Incomplete Reaction

Potential CauseRecommended Solution(s)
Inefficient dehydrating agent Phosphorus pentasulfide (P₄S₁₀) is the classical reagent. Ensure it is of good quality and used in a stoichiometric amount. Lawesson's reagent can be a milder alternative.[6]
High reaction temperature leading to decomposition The Gabriel synthesis often requires high temperatures (e.g., 170 °C).[7][8] However, this can lead to charring and decomposition. Optimize the temperature for your specific substrates.
Difficult purification The crude product may be mixed with phosphorus-containing byproducts. Careful workup and chromatographic purification are often necessary.

Data Presentation: Optimization of Hantzsch Thiazole Synthesis

The following table summarizes the effect of different reaction conditions on the yield of a model Hantzsch thiazole synthesis.

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux285
2MethanolReflux382
3DMF100190
4Dioxane100278
5Ethanol/Water (1:1)653.579-90
6Ethanol/Water (1:1) + Ultrasonic IrradiationRoom Temp285-92

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard laboratory procedure.[3][9]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% aqueous Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[3]

  • After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[3][9]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

Cook-Heilbron Synthesis of 5-Amino-2-mercaptothiazole

This reaction involves the condensation of an α-aminonitrile with carbon disulfide.[5][10]

Materials:

  • Aminoacetonitrile hydrochloride (10 mmol)

  • Carbon disulfide (12 mmol)

  • Sodium hydroxide (10 mmol)

  • Water

Procedure:

  • Dissolve aminoacetonitrile hydrochloride in water and neutralize with an equivalent of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add carbon disulfide to the cooled solution with vigorous stirring.

  • Continue stirring at room temperature. The reaction progress can be monitored by TLC.

  • The product, 5-amino-2-mercaptothiazole, will precipitate from the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

Gabriel Synthesis of 2,5-Dimethylthiazole

This method involves the cyclization of an acylamino-ketone using phosphorus pentasulfide.[11]

Materials:

  • N-(2-oxopropyl)acetamide (10 mmol)

  • Phosphorus pentasulfide (P₄S₁₀) (2.5 mmol)

  • Toluene (or other high-boiling inert solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend N-(2-oxopropyl)acetamide and phosphorus pentasulfide in toluene.

  • Heat the mixture to reflux with vigorous stirring. The reaction is typically heated for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove any insoluble material.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Hantzsch_Troubleshooting start Low Yield in Hantzsch Synthesis check_conversion Check Conversion (TLC/LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Starting material remains side_products Side Products Observed? check_conversion->side_products New spots/ peaks observed optimize_temp Optimize Temperature (Increase) incomplete->optimize_temp Yes increase_time Increase Reaction Time incomplete->increase_time Yes check_reagents Check Reagent Purity (α-haloketone, thioamide) incomplete->check_reagents Yes control_ph Control pH (Use neutral solvent) side_products->control_ph Yes optimize_addition Optimize Reagent Addition Order side_products->optimize_addition Yes Thiazole_Synthesis_Selection start Desired Thiazole Derivative? substituents What substituents are required? start->substituents hantzsch Hantzsch Synthesis (α-haloketone + thioamide) substituents->hantzsch General substitution cook_heilbron Cook-Heilbron Synthesis (α-aminonitrile + CS₂) substituents->cook_heilbron 5-amino substituted gabriel Gabriel Synthesis (acylamino-ketone + P₄S₁₀) substituents->gabriel 2,5-disubstituted

References

Technical Support Center: Enhancing the Biological Activity of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on enhancing the biological activity of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of the 2-aminothiazole scaffold?

A1: The 2-aminothiazole scaffold is a versatile pharmacophore known for a wide range of biological activities. These include anticancer, antimicrobial, anti-inflammatory, antifungal, anti-HIV, and antioxidant properties.[1][2] Its derivatives have been extensively studied for various therapeutic applications.[1][2]

Q2: What general strategies can be employed to enhance the biological activity of this compound?

A2: Enhancing biological activity typically involves structural modifications to optimize interactions with biological targets. Key strategies include:

  • Substitution on the phenyl rings: Introducing various substituents on the 4-phenyl and 5-benzoyl groups can significantly influence activity.

  • Modification of the 2-amino group: Acylation, alkylation, or formation of Schiff bases at the 2-amino position can lead to derivatives with improved potency.[1]

  • Bioisosteric replacement: Replacing the phenyl rings with other aromatic or heteroaromatic systems.

Q3: My new derivative of this compound has poor aqueous solubility. How can I address this for in vitro assays?

A3: Poor aqueous solubility is a common challenge. For initial in vitro screening, you can use co-solvents like DMSO, ethanol, or polyethylene glycol (PEG).[3] It is crucial to keep the final concentration of the organic solvent low (e.g., <0.5% for DMSO) to avoid cellular toxicity.[4] Adjusting the pH of the buffer to protonate the amino group may also increase solubility, but be cautious of potential compound degradation at extreme pH values.[3] For further development, strategies like forming inclusion complexes with cyclodextrins or creating co-crystals can be explored.[3]

Q4: What are the most common methods for synthesizing derivatives of this compound?

A4: The Hantzsch thiazole synthesis is a widely used method for creating the core 2-aminothiazole ring, which involves the condensation of an α-haloketone with a thiourea derivative.[5][6] Modifications to the parent compound can be achieved through standard organic chemistry reactions targeting the amino group or the phenyl rings. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[5][7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield During Synthesis * Inappropriate solvent.[5] * Suboptimal reaction temperature.[5] * Ineffective or no catalyst. * Poor quality of starting materials. * Incorrect stoichiometry.* Screen different solvents such as ethanol, methanol, or solvent mixtures.[5] * Optimize the reaction temperature; consider reflux or microwave heating.[5][7] * Introduce an appropriate acidic or basic catalyst.[5] * Ensure the purity of your reactants. * Verify the molar ratios of the reactants.
Formation of Impurities or Side Products * Reaction temperature is too high or reaction time is too long. * Incorrect pH of the reaction mixture. * Presence of reactive functional groups on starting materials.* Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] * Adjust the pH of the reaction. * Use protecting groups for sensitive functionalities on your reactants before the main reaction.
Difficult Product Isolation/Purification * The product is highly soluble in the reaction solvent. * Formation of a complex mixture of products.* After the reaction is complete, try precipitating the product by adding a non-solvent or by cooling the reaction mixture.[5] * Employ column chromatography for purification.[4][5]
Inconsistent Biological Activity Results * Compound degradation in the assay medium. * Poor solubility leading to inaccurate concentrations. * Interaction with assay components.* Assess the stability of your compound under the assay conditions. * Ensure complete dissolution of the compound before adding it to the assay. Consider using a stock solution in an appropriate solvent.[4] * Run appropriate controls to check for any interference with the assay.

Data Presentation

The following table summarizes the in vitro anticancer activity of selected 2-aminothiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound Derivative Cancer Cell Line IC50 (µM) Reference
Thiazolobenzimidazole-Thiazole Hybrid 16b HCT-116 (Colon)4.31 ± 1.07[8]
Thiazole Derivative 4c MCF-7 (Breast)2.57 ± 0.16[9]
Thiazole Derivative 4c HepG2 (Liver)7.26 ± 0.44[9]
2-Amino-4-phenylthiazole derivative 5b HT29 (Colon)2.01[10]
Thiazole-2-imine derivative 4i SaOS-2 (Osteosarcoma)0.190 ± 0.045 µg/mL[7]

Experimental Protocols

General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

This protocol describes a general method for synthesizing the 2-aminothiazole core structure.

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thiourea or a substituted thioamide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the α-haloketone (1 equivalent) in ethanol in a round-bottom flask.

  • Add the thiourea or thioamide (1-1.2 equivalents) to the solution.[3]

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated sodium bicarbonate solution or ice-cold water to precipitate the crude product.[4]

  • Filter the solid, wash it with water, and dry it.[4]

  • Purify the crude product by recrystallization or column chromatography.[4]

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete growth medium

  • 96-well plates

  • This compound derivative

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.[4]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Prepare serial dilutions of the test compound in the growth medium. The final DMSO concentration should not exceed 0.5%.[4]

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[4]

  • Incubate the plate for 48-72 hours.[4]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4]

  • Remove the medium and add 100-150 µL of a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (α-haloketone, thiourea) reaction Hantzsch Synthesis (Reflux/Microwave) start->reaction workup Work-up & Precipitation reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization solubilization Compound Solubilization (e.g., in DMSO) characterization->solubilization Pure Derivative in_vitro In Vitro Assay (e.g., MTT Assay) solubilization->in_vitro data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar sar->start Design New Derivatives

Caption: Workflow for synthesis, purification, and biological evaluation of derivatives.

Potential Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1, NF-κB) ERK->TF Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->TF GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) TF->GeneExpression Transcription GrowthFactor Growth Factor GrowthFactor->RTK Compound (2-Amino-4-phenylthiazol-5-yl) (phenyl)methanone Derivative Compound->RTK Inhibition Compound->PI3K Inhibition

Caption: Potential inhibition of pro-survival signaling pathways by 2-aminothiazole derivatives.

References

Technical Support Center: Analytical Methods for (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone. The information is tailored for researchers, scientists, and professionals in drug development.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purification of this compound. Below are common issues encountered during HPLC analysis and their potential solutions.

Frequently Asked Questions (FAQs) - HPLC

Q1: Why am I observing pressure fluctuations or an unusually high backpressure in my HPLC system?

A1: Pressure fluctuations can stem from several sources within the HPLC system.[1] High backpressure often indicates a blockage, while erratic pressure can signal issues with the pump or leaks.[1][2]

  • Possible Causes:

    • Blockages in the in-line filter, guard column, or column inlet frit.[3]

    • Precipitation of buffer salts or the sample in the mobile phase.

    • Leaks in pump fittings, seals, or injector.[1][2]

    • Air bubbles in the pump or detector.[1]

    • Inconsistent solvent mixing or pump malfunction.[4]

  • Troubleshooting Steps:

    • Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.

    • Degas Mobile Phase: Ensure the mobile phase is adequately degassed to prevent air bubbles.[1][3]

    • Flush the System: Flush the system with a strong, compatible solvent (e.g., isopropanol) to dissolve potential precipitates. Remember to flush buffer salts with water first to avoid crystallization.[2]

    • Isolate the Column: Disconnect the column and run the pump to see if the pressure returns to normal. If it does, the blockage is likely in the column or guard column.

    • Replace Consumables: Replace the in-line filter and guard column. If the issue persists, the analytical column may need to be cleaned or replaced.[3]

Q2: My chromatogram shows a noisy or drifting baseline. What could be the cause?

A2: A noisy or drifting baseline can interfere with peak integration and reduce the accuracy of your results. This issue is often related to the mobile phase, detector, or system contamination.[3][4]

  • Possible Causes:

    • Contaminated or improperly prepared mobile phase.[3][4]

    • Air bubbles in the system, particularly the detector flow cell.[3]

    • Detector lamp instability or failure.[4]

    • Leaks in the system causing pressure instability.[4]

    • Column bleed or contamination.

  • Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Use high-purity solvents and salts to prepare a fresh mobile phase. Filter and degas it thoroughly.[3]

    • Purge the System: Purge the pump and detector to remove any air bubbles.

    • Check Detector Lamp: Monitor the lamp energy. A low or fluctuating energy may indicate that the lamp needs replacement.

    • Clean the Flow Cell: If the baseline remains noisy, the detector flow cell may be contaminated and require cleaning.

    • Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.

Q3: I am observing poor peak shape, such as peak tailing or fronting. How can I resolve this?

A3: Poor peak shape can affect resolution and the accuracy of quantification.[5] Peak tailing is more common and can be caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.[1][4]

  • Possible Causes of Peak Tailing:

    • Active sites on the silica backbone of the column interacting with the basic amino group of the analyte.

    • Column degradation or a void in the column packing.[1][4]

    • Incompatibility between the sample solvent and the mobile phase.[2]

    • Overloading the column with too much sample.[4]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: For an amine-containing compound like the target analyte, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or adjusting the pH can reduce tailing.

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry.

    • Check Sample Solvent: Dissolve the sample in the mobile phase whenever possible to ensure compatibility.[2]

    • Reduce Sample Load: Inject a smaller volume or a more dilute sample to avoid overloading the column.[4]

    • Reverse Flush the Column: If a void is suspected, reversing the column and flushing it may help. If the problem persists, the column may need to be replaced.[2]

Q4: My retention times are shifting between injections. What is causing this inconsistency?

A4: Consistent retention times are crucial for peak identification and reproducibility.[5] Shifts in retention time often point to problems with the mobile phase composition, flow rate, or column temperature.[1]

  • Possible Causes:

    • Inconsistent mobile phase preparation.[1]

    • Fluctuations in the pump flow rate due to leaks or air bubbles.[1]

    • Column temperature variations.[2]

    • Column degradation over time.[1]

  • Troubleshooting Steps:

    • Ensure Consistent Mobile Phase: Prepare the mobile phase carefully and consistently for each run.

    • Check the Pump: Purge the pump to remove air bubbles and check for any leaks that could affect the flow rate.

    • Use a Column Oven: A temperature-controlled column oven can help maintain a stable column temperature.[1][2]

    • Equilibrate the System: Allow sufficient time for the column to equilibrate with the mobile phase before each injection.[1]

Quantitative Data Summary for HPLC Troubleshooting
ParameterAcceptable RangePotential Issue if Outside Range
System Backpressure 1000 - 4000 psi (typical)> 5000 psi: Blockage; < 500 psi: Leak
Pressure Fluctuation < 2%> 5%: Pump seal issue, air bubbles
Baseline Noise < 1 x 10⁻⁵ AU> 5 x 10⁻⁵ AU: Contamination, detector issue
Baseline Drift < 1 x 10⁻⁴ AU/hr> 5 x 10⁻⁴ AU/hr: Column bleed, temperature fluctuation
Peak Asymmetry/Tailing Factor 0.9 - 1.5> 2.0: Column degradation, secondary interactions

Section 2: Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

This protocol outlines a general method for the quantitative analysis of this compound using HPLC with UV detection.[6]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[7]

  • Materials:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Formic acid or Phosphoric acid (for mobile phase modification)[8]

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[7]

    • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution to find the λmax.[6]

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard in methanol or acetonitrile. From this, create a series of calibration standards by diluting with the mobile phase.[6]

    • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent, filter through a 0.45 µm syringe filter, and place in an autosampler vial.[6]

    • System Setup and Equilibration: Set up the HPLC system with the specified conditions and allow the column to equilibrate until a stable baseline is achieved.

    • Analysis: Inject the standards and samples.

    • Data Processing: Integrate the peak corresponding to this compound. Create a calibration curve from the standards and use it to quantify the analyte in the samples.

Protocol 2: GC-MS Analysis of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the identification and quantification of the analyte, particularly if it is volatile and thermally stable.

  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Q-TOF).[9]

  • Materials:

    • This compound reference standard

    • Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)

    • Helium (carrier gas)

  • Chromatographic Conditions (Starting Point):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[9]

    • Injection Mode: Splitless injection to maximize sensitivity.[9]

    • Inlet Temperature: 280°C

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 50-500

  • Procedure:

    • Standard and Sample Preparation: Prepare solutions of the standard and sample in a volatile solvent.

    • Analysis: Inject the samples into the GC-MS system.

    • Data Analysis: Identify the analyte peak based on its retention time and mass spectrum. The mass spectrum can be compared to a library or the fragmentation pattern can be interpreted for structural confirmation.[10]

Protocol 3: Spectroscopic Characterization

Spectroscopic methods are essential for structural elucidation and confirmation.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Analysis: Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon signals, will help confirm the molecular structure.[13][14]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet or cast a thin film of the sample.

    • Analysis: Acquire the IR spectrum. Look for characteristic absorption bands for the functional groups present, such as N-H stretching for the amino group, C=O stretching for the ketone, and C=N and C-S stretching for the thiazole ring.[13]

  • Mass Spectrometry (MS):

    • Analysis: Obtain a mass spectrum using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI). The molecular ion peak will confirm the molecular weight of the compound. The fragmentation pattern provides further structural information.[10][13]

Section 3: Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation & Degassing HPLC_System HPLC System (Pump, Injector, Oven) Mobile_Phase->HPLC_System Sample_Prep Sample Preparation & Filtration Sample_Prep->HPLC_System Column Analytical Column HPLC_System->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: A generalized workflow for HPLC analysis.

Troubleshooting_Logic Problem HPLC Problem (e.g., Pressure Fluctuation) Check_Leaks Check for Leaks Problem->Check_Leaks Check_Bubbles Check for Air Bubbles (Degas/Purge) Check_Leaks->Check_Bubbles No Leaks Resolved Problem Resolved Check_Leaks->Resolved Leak Found & Fixed Check_Blockage Check for Blockages (Flush/Replace Filters) Check_Bubbles->Check_Blockage No Bubbles Check_Bubbles->Resolved Bubbles Removed Check_Pump Inspect Pump Seals Check_Blockage->Check_Pump No Blockages Check_Blockage->Resolved Blockage Cleared Check_Pump->Resolved Seals Replaced

Caption: A logical flow for troubleshooting HPLC pressure issues.

References

Technical Support Center: Strategies to Mitigate 2-Aminothiazole Compound Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on understanding and reducing the toxicity associated with 2-aminothiazole (2-AT) compounds. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations of key pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of toxicity in 2-aminothiazole compounds?

A1: The primary driver of toxicity for many 2-aminothiazole-containing compounds is metabolic activation.[1][2] The 2-aminothiazole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver. This process can form a reactive epoxide metabolite at the C4-C5 double bond of the thiazole ring.[2] This electrophilic metabolite can then bind covalently to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.

Q2: My 2-aminothiazole lead compound is showing significant cytotoxicity. What are the initial steps to address this?

A2: The first step is to determine if the observed cytotoxicity is related to metabolic activation. You can assess this by performing a metabolic stability assay using liver microsomes. If the compound is rapidly metabolized, this suggests that metabolic activation is a likely contributor to its toxicity. Subsequently, you can explore structural modifications to block or reduce this metabolic pathway.

Q3: What are the most effective strategies to reduce the toxicity of 2-aminothiazole compounds?

A3: There are three primary strategies to mitigate the toxicity of 2-aminothiazole derivatives:

  • Structural Modification of the Thiazole Ring: Introducing substituents at the C4 and/or C5 positions of the thiazole ring can sterically hinder the metabolic epoxidation, thereby reducing the formation of reactive metabolites.[3]

  • Modification of the 2-Amino Group: Acylation of the 2-amino group to form an amide can alter the electronic properties of the thiazole ring and influence its metabolic profile, often leading to reduced toxicity.[3][4]

  • Bioisosteric Replacement: Replacing the 2-aminothiazole scaffold with a bioisostere, such as 2-aminooxazole, can improve physicochemical properties and, in some cases, reduce toxicity while maintaining biological activity.[5][6]

Q4: How does substitution at the C4 and C5 positions of the thiazole ring reduce toxicity?

A4: Substitution at the C4 and C5 positions introduces steric bulk around the C4-C5 double bond. This physically obstructs the approach of CYP enzymes, making it more difficult for them to catalyze the epoxidation reaction that leads to the formation of the toxic reactive metabolite.[2]

Q5: Will modifying my 2-aminothiazole compound to reduce toxicity negatively impact its efficacy?

A5: It is possible. Structure-activity relationships (SAR) are often closely linked to structure-toxicity relationships. While the goal is to reduce toxicity without compromising efficacy, any modification can potentially affect the compound's binding to its target. Therefore, it is crucial to re-evaluate the biological activity of any new, less toxic analogs. In some instances, modifications have been shown to enhance potency.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cytotoxicity observed in cell-based assays. Metabolic activation of the 2-aminothiazole ring to a reactive epoxide.1. Synthesize analogs with substituents at the C4 and/or C5 positions of the thiazole ring. 2. Acylate the 2-amino group. 3. Consider replacing the 2-aminothiazole ring with a bioisostere like 2-aminooxazole and re-test for cytotoxicity.
Compound shows high clearance in metabolic stability assays. Susceptibility to metabolism by CYP enzymes.This confirms that metabolic activation is a likely cause of toxicity. Proceed with the structural modifications outlined above to block the metabolic pathway.
Modified analog shows reduced toxicity but also reduced efficacy. The modification has negatively impacted the pharmacophore required for biological activity.1. Explore alternative substitutions at the C4/C5 positions that are less sterically demanding but still offer some metabolic shielding. 2. Investigate different acyl groups for the 2-amino position. 3. If a bioisosteric replacement was made, consider other isosteres that may better mimic the electronic and steric properties of the original 2-aminothiazole ring.
Inconsistent cytotoxicity results between experiments. Variability in cell health, seeding density, or compound concentration.Ensure standardized cell culture and assay conditions. Refer to the detailed experimental protocols below for best practices.

Data Presentation

The following tables summarize the in vitro cytotoxicity (IC50) of various 2-aminothiazole derivatives against different human cancer cell lines. This data illustrates how structural modifications can influence cytotoxic activity.

Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives [7]

Compound/DerivativeCancer Cell LineIC50 Value
Compound 20H1299 (Lung Cancer)4.89 µM
Compound 20SHG-44 (Glioma)4.03 µM
TH-39K562 (Leukemia)0.78 µM
Compounds 23 and 24HepG2 (Liver Cancer)0.51 mM and 0.57 mM
Compounds 23 and 24PC12 (Pheochromocytoma)0.309 mM and 0.298 mM
Compound 79aMCF-7 (Breast Cancer)2.32 µg/mL (GI50)
Compound 79bA549 (Lung Cancer)1.61 µg/mL (GI50)

Table 2: Comparative Cytotoxicity of 5-Substituted 2-Aminothiazole Derivatives [8]

Compound IDR-group (at 5- position)Cancer Cell LineIC50 (µM)
1-BrH1299 (Lung)6.61
2-BrSHG-44 (Glioma)9.34
3-Carboxylic acid phenylamideK562 (Leukemia)16.3
4-Carboxylic acid phenylamideMCF-7 (Breast)20.2
5-Carboxylic acid phenylamideHT-29 (Colon)21.6
Note: Directly comparative IC50 values for unsubstituted 2-aminothiazole against these specific cell lines were not readily available in the reviewed literature. The provided data illustrates the activity of various 5-substituted derivatives.[8]

Table 3: Cytotoxicity of 2-Aminothiazole vs. 2-Aminooxazole Isosteres [5]

Compound TypeCancer Cell LineIC50 (µM)
2-Aminothiazole Derivatives (1a, 2a, 3a)HepG2 (Liver)> 1000
2-Aminooxazole DerivativesHepG2 (Liver)Non-cytotoxic
Note: In this particular study, the tested 2-aminothiazole derivatives were found to be non-cytotoxic, as were their 2-aminooxazole counterparts.[5]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the cytotoxic effect of 2-aminothiazole compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole compounds in the complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium containing the compounds and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8] Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol is for assessing the metabolic stability of 2-aminothiazole compounds in the presence of human liver microsomes.

Materials:

  • Human liver microsomes

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well incubation plate

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (final concentration typically 0.5-1 mg/mL) in phosphate buffer.

  • Compound Addition: Add the test compound to the reaction mixture to achieve a final concentration (typically 1-10 µM).

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693/k.

Mandatory Visualizations

Toxicity_Reduction_Workflow start Start: 2-Aminothiazole Lead with High Toxicity assess_metabolism Assess Metabolic Stability (Liver Microsome Assay) start->assess_metabolism high_clearance High Metabolic Clearance? assess_metabolism->high_clearance low_clearance Low Metabolic Clearance (Toxicity may be target-mediated) high_clearance->low_clearance No strategy Implement Toxicity Reduction Strategy high_clearance->strategy Yes sub_c4_c5 Synthesize Analogs with C4/C5 Substitution strategy->sub_c4_c5 n_acylation Perform N-Acylation of 2-Amino Group strategy->n_acylation bioisostere Bioisosteric Replacement (e.g., 2-Aminooxazole) strategy->bioisostere re_evaluate Re-evaluate Cytotoxicity (MTT Assay) and Efficacy sub_c4_c5->re_evaluate n_acylation->re_evaluate bioisostere->re_evaluate toxicity_reduced Toxicity Reduced? re_evaluate->toxicity_reduced efficacy_retained Efficacy Retained/Improved? toxicity_reduced->efficacy_retained Yes reiterate Reiterate Design and Synthesis toxicity_reduced->reiterate No end Optimized Lead Compound efficacy_retained->end Yes efficacy_retained->reiterate No reiterate->strategy

Caption: Workflow for reducing 2-aminothiazole toxicity.

Metabolic_Activation_Pathway cluster_0 Metabolic Activation cluster_1 Toxicity Reduction Strategy 2_AT 2-Aminothiazole (Parent Compound) CYP450 Cytochrome P450 (Oxidation) 2_AT->CYP450 Metabolism Epoxide Reactive Epoxide Metabolite CYP450->Epoxide C4-C5 Epoxidation Macromolecule Cellular Macromolecules (Protein, DNA) Epoxide->Macromolecule Nucleophilic Attack Adduct Covalent Adduct Formation Macromolecule->Adduct Toxicity Cellular Dysfunction & Cytotoxicity Adduct->Toxicity Substituted_2_AT C4/C5 Substituted 2-Aminothiazole Blocked_CYP450 Cytochrome P450 Substituted_2_AT->Blocked_CYP450 Block Steric Hindrance Blocked_CYP450->Block Apoptosis_Signaling_Pathway Reactive_Metabolite Reactive Metabolite Adducts Cellular_Stress Cellular Stress (e.g., ER Stress, DNA Damage) Reactive_Metabolite->Cellular_Stress Bcl2_Family Modulation of Bcl-2 Family Proteins Cellular_Stress->Bcl2_Family Bax_Up Upregulation of Bax (Pro-apoptotic) Bcl2_Family->Bax_Up Bcl2_Down Downregulation of Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2_Down Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Up->Mitochondria Bcl2_Down->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Validation & Comparative

Comparative analysis of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1] In the realm of oncology, derivatives of 2-aminothiazole have garnered significant attention as potent inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[2] This guide provides a comparative analysis of the kinase inhibitory potential of the 2-aminothiazole class of compounds, with a specific focus on derivatives structurally related to (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone. Due to the limited publicly available data on the specific kinase inhibitory activity of this compound (CAS 17279-56-0)[3][4], this analysis will draw upon data from structurally similar 2-aminothiazole derivatives and compare their performance against well-established, FDA-approved kinase inhibitors.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the in vitro inhibitory activity (IC50) of selected 2-aminothiazole derivatives and established multi-kinase inhibitors against a panel of clinically relevant protein kinases. This data, compiled from various studies, highlights the potential of the 2-aminothiazole scaffold to yield potent and selective kinase inhibitors.

CompoundTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
2-Aminothiazole Derivatives Established Inhibitors
Dasatinib (BMS-354825)Abl<1ImatinibAbl600
Src0.8c-Kit100
c-Kit79PDGFR100
Derivative 21 (Liu et al.)(Cell-based) K56216,300SorafenibRaf-16
Derivative 27 (Wu et al.)(Cell-based) HeLa1,600B-Raf22
(Cell-based) A549-VEGFR-290
Derivative 28 (Zhang et al.)(Cell-based) HT29630VEGFR-320
(Cell-based) A5498,640PDGFR-β57
(Cell-based) HeLa6,050c-Kit68
(Cell-based) Karpas29913,870Flt358

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the process of evaluation for these kinase inhibitors, the following diagrams are provided.

G Src Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation STAT STATs Src->STAT Phosphorylation Dasatinib Dasatinib (2-Aminothiazole Derivative) Dasatinib->Src Inhibition Proliferation Cell Proliferation & Survival STAT->Proliferation Transcription Regulation G Kinase Inhibitor Screening Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies HTS High-Throughput Screening (HTS) IC50 IC50 Determination HTS->IC50 Lead_Optimization Lead Optimization IC50->Lead_Optimization TargetEngagement Target Engagement Assays (e.g., CETSA) Phenotypic Phenotypic Assays (e.g., Proliferation, Apoptosis) TargetEngagement->Phenotypic Efficacy Animal Efficacy Models Phenotypic->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate_Selection Candidate Selection Tox->Candidate_Selection Lead_Discovery Lead Discovery Lead_Discovery->HTS Lead_Optimization->TargetEngagement

References

A Comparative Guide to the Structure-Activity Relationship of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone derivatives, focusing on their structure-activity relationships (SAR) as potent anticancer agents. The information herein is supported by experimental data from peer-reviewed studies, offering a clear perspective on how chemical modifications to this scaffold influence biological activity.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific series of these compounds, the (2-Amino-4-arylthiazol-5-yl)(3,4,5-trimethoxyphenyl)methanones, which have been identified as potent inhibitors of tubulin polymerization.[3][4] By analyzing the impact of various substitutions on their cytotoxic activity, we can delineate key structural requirements for optimizing their anticancer effects.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized in the table below.

Compound IDR (Substitution at position 2)HeLa (Cervical Cancer) IC50 (nM)HT-29 (Colon Cancer) IC50 (nM)MCF-7 (Breast Cancer) IC50 (nM)A549 (Lung Cancer) IC50 (nM)CEM (Leukemia) IC50 (nM)L1210 (Leukemia) IC50 (nM)
3a Phenyl5.86.23.22604.56.4
3b 3-Thienyl2.43.1782103.64.2
3c 4-Fluorophenyl4.54.82.81503.14.8
3d 4-Chlorophenyl6.16.54.52804.86.9
3e 4-Bromophenyl7.27.85.13105.27.5
3f 4-Iodophenyl8.59.16.23506.18.8
3g 4-Methylphenyl12158.94209.813
3h 4-Methoxyphenyl2528186502126
3i 3-Fluorophenyl5.15.53.92204.25.9
3j 3-Chlorophenyl6.87.25.23305.57.8
3k 3-Bromophenyl7.98.55.83806.38.2
3l 2-Fluorophenyl9.8117.54508.110
3m 2-Chlorophenyl11138.85209.512
3n 2-Bromophenyl1315105801114
3o 2,4-Dichlorophenyl8.28.96.54107.19.5

Data extracted from Romagnoli et al., J Med Chem. 2012 Jun 14;55(11):5433-45.[4]

Structure-Activity Relationship (SAR) Summary

The data reveals several key SAR trends for this series of compounds:

  • Substitution at the 2-position of the thiazole ring is crucial for activity. Replacing the 2-pyrrolidino group of a precursor series with aryl or heteroaryl moieties significantly enhanced antiproliferative activity.[3]

  • Hydrophobic groups at the 2-position are well-tolerated. Phenyl and 3-thienyl substituents (compounds 3a and 3b ) demonstrated potent activity.[3]

  • Electronic effects of substituents on the 2-phenyl ring have a notable impact. Electron-withdrawing groups, such as fluorine and chlorine at the para- and meta-positions (compounds 3c , 3d , 3i , 3j ), generally maintained high potency. In contrast, electron-donating groups like methyl and methoxy at the para-position (compounds 3g , 3h ) led to a decrease in activity.

  • The position of the substituent on the 2-phenyl ring is important. Para- and meta-substituted analogs were generally more potent than their ortho-substituted counterparts.

  • The 3-thienyl derivative (3b) was identified as the most active compound in this series against most of the tested cell lines, with IC50 values in the low nanomolar range.[3]

Experimental Protocols

A general synthetic route to the target compounds involves a multi-step process:

  • Synthesis of the α-bromo-3,4,5-trimethoxyacetophenone: 3,4,5-trimethoxyacetophenone is brominated to yield the corresponding α-bromo ketone.

  • Reaction with thiourea: The α-bromo ketone is reacted with a substituted thiourea in a Hantzsch-type thiazole synthesis to form the 2-substituted-aminothiazole ring.

  • Further modifications: Subsequent reactions are carried out to introduce the desired aryl or heteroaryl group at the 2-position of the thiazole.

This is a generalized description. For specific reaction conditions, catalysts, and purification methods, please refer to the detailed procedures in Romagnoli et al., 2012.[3]

The antiproliferative activity of the compounds was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Plating: Human tumor cells were plated in 96-well microtiter plates at a density of 2,500-5,000 cells per well.

  • Compound Incubation: After 24 hours, the cells were incubated with various concentrations of the test compounds for 48 hours.

  • MTT Addition and Incubation: The supernatant was removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT was added to each well. The plates were then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and the resulting formazan crystals were dissolved in 100 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The IC50 values were calculated from the dose-response curves.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis cell_plating Plate Cancer Cells in 96-well plates add_compounds Add Test Compounds at various concentrations cell_plating->add_compounds 24h incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve Formazan crystals in DMSO incubate_4h->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization, which leads to cell cycle arrest and subsequent apoptosis.

signaling_pathway cluster_tubulin Microtubule Dynamics cluster_drug_action Drug Action cluster_cellular_response Cellular Response tubulin α/β-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle Disruption drug (2-Amino-4-phenylthiazol-5-yl) (phenyl)methanone Derivative drug->tubulin Inhibits g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of action leading to apoptosis via tubulin polymerization inhibition.

References

In Vitro Anticancer Activity of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel anticancer agents has led to the extensive investigation of heterocyclic compounds, with the 2-aminothiazole scaffold emerging as a particularly promising pharmacophore. This guide provides a comparative analysis of the in vitro anticancer activity of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone and its analogs, benchmarked against established chemotherapeutic drugs. The data presented herein, supported by experimental protocols and pathway visualizations, is intended for researchers, scientists, and drug development professionals.

While specific comprehensive studies on this compound are limited in publicly available literature, the broader class of 2-amino-4-phenylthiazole derivatives has demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] This guide will therefore leverage data from closely related and well-studied analogs to provide a representative comparison.

Comparative Cytotoxicity

The in vitro efficacy of anticancer compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for a representative 2-amino-4-phenylthiazole derivative and the standard chemotherapeutic agents, Doxorubicin and Cisplatin, against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines.

Table 1: Comparative IC50 Values of a Representative 2-Amino-4-phenylthiazole Derivative and Standard Anticancer Drugs against MCF-7 Cells.

CompoundCancer Cell LineIC50 (µM)
Representative 2-Amino-4-phenylthiazole DerivativeMCF-7Value to be sourced from specific analog study
DoxorubicinMCF-72.5[3]
CisplatinMCF-7Value varies significantly across studies[4]

Table 2: Comparative IC50 Values of a Representative 2-Amino-4-phenylthiazole Derivative and Standard Anticancer Drugs against A549 Cells.

CompoundCancer Cell LineIC50 (µM)
Representative 2-Amino-4-phenylthiazole DerivativeA549Value to be sourced from specific analog study
DoxorubicinA549> 20[3]
CisplatinA5496.59 (72h)[5]

Mechanisms of Anticancer Action

The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the cell division cycle.[6]

Apoptosis Induction

Many 2-aminothiazole derivatives have been shown to trigger apoptosis in cancer cells. This process is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the cell membrane, which can be detected using Annexin V staining.

Cell Cycle Arrest

These compounds can also halt the progression of the cell cycle at specific checkpoints, such as G2/M or G1, preventing cancer cells from dividing and proliferating.[7] This effect is typically analyzed using flow cytometry of cells stained with a DNA-intercalating dye like propidium iodide.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of 2-aminothiazole derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Annexin V-FITC Apoptosis Assay

This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.[9][10]

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualizing Cellular Pathways and Workflows

To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

G Experimental Workflow for In Vitro Anticancer Activity Assessment cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V Assay) cluster_cellcycle Cell Cycle Analysis seed_cells Seed Cancer Cells treat_compound_viability Treat with Compound seed_cells->treat_compound_viability add_mtt Add MTT Reagent treat_compound_viability->add_mtt dissolve_formazan Dissolve Formazan add_mtt->dissolve_formazan read_absorbance Measure Absorbance dissolve_formazan->read_absorbance treat_compound_apoptosis Treat with Compound harvest_cells_apoptosis Harvest Cells treat_compound_apoptosis->harvest_cells_apoptosis stain_annexin_pi Stain with Annexin V & PI harvest_cells_apoptosis->stain_annexin_pi flow_cytometry_apoptosis Flow Cytometry Analysis stain_annexin_pi->flow_cytometry_apoptosis treat_compound_cellcycle Treat with Compound harvest_cells_cellcycle Harvest Cells treat_compound_cellcycle->harvest_cells_cellcycle fix_cells Fix in Ethanol harvest_cells_cellcycle->fix_cells stain_pi Stain with PI fix_cells->stain_pi flow_cytometry_cellcycle Flow Cytometry Analysis stain_pi->flow_cytometry_cellcycle

Caption: Workflow for assessing anticancer activity.

G Simplified Apoptosis Signaling Pathway Induced by 2-Aminothiazole Derivatives Thiazole (2-Amino-4-phenylthiazol-5-yl) (phenyl)methanone Analog Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Thiazole->Bax Activation Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis pathway induced by aminothiazoles.

G Cell Cycle Arrest Mechanism of 2-Aminothiazole Derivatives Thiazole (2-Amino-4-phenylthiazol-5-yl) (phenyl)methanone Analog CDK_Cyclin CDK-Cyclin Complexes Thiazole->CDK_Cyclin Inhibition G2_M_Checkpoint G2/M Checkpoint CDK_Cyclin->G2_M_Checkpoint Promotes Progression Cell_Division Cell Division G2_M_Checkpoint->Cell_Division

Caption: Cell cycle arrest by aminothiazoles.

References

A Comparative Analysis of the Antimicrobial Spectrum of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of activity against various bacterial and fungal strains. This guide provides an objective comparison of the antimicrobial performance of different thiazole derivatives, supported by experimental data from recent studies.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various thiazole derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from several key studies. Lower MIC values indicate greater antimicrobial potency.

Thiazole DerivativeTarget MicroorganismMIC (µg/mL)Reference
Compound 7e (2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(naphthalen-2-yl)thiazol-2-yl]propanamide)Staphylococcus aureus1.95[1]
Escherichia coli3.9[1]
Compound 7f (N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide)Staphylococcus aureus3.9[1]
Escherichia coli3.9[1]
Compound 7i (2-[Benzothiazol-2-ylthio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide)Candida parapsilosis1.95[1]
Candida glabrata3.9[1]
Compound 7j (2-[(1H-Benzimidazol-2-yl)thio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide)Candida parapsilosis1.95[1]
Candida glabrata3.9[1]
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives Candida albicans (clinical isolates)0.008–7.81[2]
2-hydrazinyl-4-phenyl-1,3-thiazole derivatives (7a, 7b, 7c) Candida albicans ATCC 102313.9[3]
Benzo[d]thiazole derivatives (14 and 15) Gram-positive and Gram-negative bacteria50-75[4]
Acylhydrazones with 1,4-phenylenebisthiazole nucleus Candida albicans, C. parapsilosis, C. kruseiActivity comparable to fluconazole[5]

Experimental Protocols

The following is a generalized methodology for the determination of Minimum Inhibitory Concentration (MIC) as described in the cited literature.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) at 37°C for 24-48 hours.

    • Colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted to obtain the final desired inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).

  • Preparation of Thiazole Derivative Solutions:

    • The synthesized thiazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Incubation:

    • An equal volume of the microbial inoculum is added to each well of the microtiter plate containing the diluted thiazole derivatives.

    • The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the thiazole derivative that completely inhibits visible growth of the microorganism.

Mechanism of Action and Experimental Workflow

The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens. For instance, some thiazole derivatives have been shown to inhibit bacterial enzymes like MurB, which is involved in peptidoglycan synthesis, or fungal enzymes such as 14α-lanosterol demethylase, crucial for ergosterol biosynthesis.[6] The general workflow for investigating these mechanisms is depicted below.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization synthesis Synthesis of Thiazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mic_testing MIC Determination (Broth Microdilution) characterization->mic_testing enzyme_inhibition Enzyme Inhibition Assays (e.g., MurB, 14α-demethylase) mic_testing->enzyme_inhibition molecular_docking Molecular Docking Studies enzyme_inhibition->molecular_docking sar_studies Structure-Activity Relationship (SAR) Studies enzyme_inhibition->sar_studies molecular_docking->sar_studies sar_studies->synthesis

Caption: Experimental workflow for the development of thiazole-based antimicrobial agents.

This guide highlights the significant potential of thiazole derivatives as a source of new antimicrobial drugs. The structure-activity relationship studies are crucial in optimizing the antimicrobial spectrum and potency of these compounds.[7] Further research, including in vivo efficacy and toxicity studies, is warranted to translate these promising in vitro results into clinical applications.

References

A Comparative Guide to Isosteric Replacements of the 2-Aminothiazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant drugs.[1] Its versatile chemical nature and ability to engage in key biological interactions have led to its incorporation into a wide array of therapeutic agents, from anticancer and antimicrobial to anti-inflammatory drugs. However, the pursuit of optimized pharmacological profiles, improved physicochemical properties, and novel intellectual property necessitates the exploration of isosteric replacements. This guide provides a comparative analysis of the 2-aminothiazole scaffold and its isosteres, supported by experimental data and detailed protocols to inform rational drug design.

Performance Comparison of 2-Aminothiazole and Its Isosteres

The isosteric replacement of the 2-aminothiazole scaffold can significantly impact a compound's biological activity, selectivity, and pharmacokinetic properties. Below, we present a summary of quantitative data from studies that directly compare 2-aminothiazole derivatives with their isosteric counterparts.

Antimicrobial Activity: 2-Aminothiazole vs. 2-Aminooxazole

A study comparing a series of N-acyl derivatives of 2-aminothiazole with their 2-aminooxazole isosteres revealed important differences in their antimicrobial activity and physicochemical properties. The 2-aminooxazole derivatives generally exhibited comparable or, in some cases, superior activity against Mycobacterium tuberculosis while demonstrating improved physicochemical properties such as reduced lipophilicity.

Table 1: Comparison of Antimicrobial Activity and Physicochemical Properties

Compound IDScaffoldRMIC (µg/mL) vs. M. tuberculosis H37RaCytotoxicity IC50 (µM) vs. HepG2log k'w
1a 2-AminothiazolePyridin-2-yl31.25>10001.857
1b 2-AminooxazolePyridin-2-yl62.5>10000.854
2a 2-AminothiazolePyridin-3-yl250>10001.251
2b 2-AminooxazolePyridin-3-yl31.25>10000.436
3a 2-AminothiazolePyridin-4-yl250>10001.306
3b 2-AminooxazolePyridin-4-yl15.625>10000.396
5b 2-Aminooxazole2-Me-pyridin-4-yl3.91>10000.714

Data sourced from Juhás et al., Pharmaceuticals (Basel), 2022.[2]

Anticancer Activity: 2-Aminothiazole vs. 2-Aminopyridine Amino Acid Conjugates

In a study exploring potential anticancer agents, amino acid conjugates of 2-aminothiazole and 2-aminopyridine were synthesized and evaluated for their cytotoxic activity against ovarian cancer cell lines. The results indicated that both scaffolds could be incorporated into effective anticancer compounds, with the specific activity depending on the appended amino acid and the substitution pattern.

Table 2: Comparison of Anticancer Activity (IC50 in µM)

Compound IDScaffoldRA2780 (Parental)A2780CISR (Cisplatin-Resistant)
S3c 2-Aminothiazole4-Methyl-N-(thiazol-2-yl)pentanamide15.5711.52
S4c 2-Aminopyridine4-Methyl-N-(pyridin-2-yl)pentanamide>50>50
S5b 2-AminothiazoleN-(Thiazol-2-yl)acetamide25.3418.76
S6c 2-Aminopyridine4-Methyl-N-(pyridin-2-yl)pentanamide20.1114.23

Data sourced from Ahmed et al., Journal of Biomolecular Structure and Dynamics, 2021.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in the comparative data tables.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) for Mycobacterium tuberculosis H37Ra was determined using the microplate Alamar blue assay (MABA).

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Ra was prepared in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase). The turbidity of the suspension was adjusted to a McFarland standard of 1.0.

  • Drug Dilution: The test compounds were dissolved in DMSO to a stock concentration of 10 mg/mL and serially diluted in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculation: Each well was inoculated with the bacterial suspension to a final volume of 200 µL.

  • Incubation: The microplates were incubated at 37°C for 7 days.

  • Addition of Alamar Blue: After incubation, 20 µL of Alamar blue solution and 12.5 µL of 20% Tween 80 were added to each well.

  • Reading: The plates were re-incubated for 24 hours, and the color change from blue to pink was observed. The MIC was defined as the lowest concentration of the compound that prevented a color change.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds on the HepG2 human hepatocarcinoma cell line were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: HepG2 cells were seeded in a 96-well plate at a density of 1 x 104 cells/well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay (General Protocol)

While specific conditions vary between kinases, a general protocol for assessing kinase inhibition is as follows.

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase and its specific substrate to their final desired concentrations in the kinase buffer. Prepare serial dilutions of the test inhibitor in DMSO.

  • Assay Procedure: In a 96- or 384-well plate, add the kinase, substrate, and inhibitor. Initiate the kinase reaction by adding ATP (often at the Kₘ concentration for the specific kinase). Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of product formed or ATP consumed is then quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizing Isosteric Replacements and Experimental Workflows

To aid in the conceptualization of isosteric replacement and the experimental processes, the following diagrams are provided.

G cluster_scaffold Core Scaffold cluster_isosteres Isosteric Replacements 2-Aminothiazole 2-Aminothiazole 2-Aminooxazole 2-Aminooxazole 2-Aminothiazole->2-Aminooxazole S -> O 2-Aminopyridine 2-Aminopyridine 2-Aminothiazole->2-Aminopyridine Thiazole -> Pyridine 2-Aminopyrimidine 2-Aminopyrimidine 2-Aminothiazole->2-Aminopyrimidine Thiazole -> Pyrimidine 2-Aminopyrazole 2-Aminopyrazole 2-Aminothiazole->2-Aminopyrazole Thiazole -> Pyrazole

Caption: Isosteric replacements for the 2-aminothiazole scaffold.

G cluster_cell_culture Cell Culture cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubation Incubation Compound Treatment->Incubation Add MTT Add MTT Incubation->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

G cluster_reaction_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Kinase + Substrate Kinase + Substrate Add Inhibitor Add Inhibitor Kinase + Substrate->Add Inhibitor Initiate with ATP Initiate with ATP Add Inhibitor->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Signal Detect Signal Stop Reaction->Detect Signal Calculate IC50 Calculate IC50 Detect Signal->Calculate IC50

References

Benchmarking a Novel 2-Amino-4-phenylthiazole Derivative Against the Standard-of-Care c-Met Inhibitor, Crizotinib

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Development

Published: December 24, 2025

Introduction

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are pivotal in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is a known driver in the progression of various cancers, making it a critical target for therapeutic intervention. This guide provides a comprehensive benchmark analysis of a promising investigational 2-amino-4-phenylthiazole derivative, compound 5b, against the established standard-of-care c-Met inhibitor, crizotinib.

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the in vitro efficacy of these compounds. All presented data is sourced from peer-reviewed scientific literature, and detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation.

Compound Overview

Investigational Compound: 2-Amino-4-phenylthiazole Derivative (Compound 5b)

Compound 5b is a novel derivative of the 2-amino-4-phenylthiazole scaffold, designed as a potential inhibitor of the c-Met kinase. Its development was based on the structural characteristics of known c-Met inhibitors, with modifications aimed at enhancing its anti-proliferative activity.

Standard-of-Care: Crizotinib

Crizotinib is a potent, orally available small-molecule inhibitor of both c-Met and anaplastic lymphoma kinase (ALK) receptor tyrosine kinases.[1] It is an FDA-approved therapeutic for the treatment of certain types of non-small cell lung cancer (NSCLC) and is a well-established benchmark for novel c-Met targeted therapies.[2][3][4]

Mechanism of Action: Targeting the c-Met Signaling Pathway

Both compound 5b and crizotinib exert their anticancer effects by inhibiting the c-Met receptor tyrosine kinase. Upon binding of its ligand, HGF, the c-Met receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways are crucial for cell growth, survival, and motility. By inhibiting c-Met, these compounds effectively block these downstream signals, leading to a reduction in cancer cell proliferation and survival.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds & Dimerizes RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Motility) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor Compound 5b Crizotinib Inhibitor->cMet Inhibits

Figure 1: Simplified c-Met Signaling Pathway and Point of Inhibition.

Quantitative Performance Analysis

The in vitro efficacy of compound 5b and crizotinib was evaluated through enzymatic and cell-based assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) against the c-Met kinase and a panel of human cancer cell lines.

Table 1: Enzymatic Activity Against c-Met Kinase

CompoundTargetIC50 (nM)
Compound 5b c-Met180.63
Crizotinib c-Met11.51

Table 2: In Vitro Anti-proliferative Activity (IC50 in µM)

Cell LineCancer TypeCompound 5bCrizotinib
A549 Lung Carcinoma10.320.8
HeLa Cervical Cancer8.75Data Not Available
HT29 Colorectal Adenocarcinoma2.01~5.0
Karpas299 Anaplastic Large Cell Lymphoma12.540.0541

Note: The IC50 value for crizotinib against HT29 cells is an approximation based on available literature. Direct comparative studies may yield slightly different values.

Experimental Protocols

To ensure transparency and facilitate further research, detailed methodologies for the key experiments are provided below.

c-Met Kinase Assay (LANCE® Ultra TR-FRET)

This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of recombinant human c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • ULight™-poly GT substrate

  • ATP

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)

  • Detection Buffer

  • 384-well assay plates

  • Test compounds (Compound 5b and Crizotinib) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Add 5 µL of the diluted compound solutions to the wells of a 384-well plate. For control wells, add 5 µL of kinase buffer with DMSO.

  • Add 5 µL of a 4X working solution of c-Met kinase to each well.

  • Initiate the kinase reaction by adding 10 µL of a 2X working solution of ULight™-poly GT substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a stop/detection mix containing EDTA and Eu-antibody in detection buffer.

  • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Calculate the TR-FRET ratio and determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the test compounds.

Materials:

  • Human cancer cell lines (A549, HeLa, HT29, Karpas299)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Test compounds (Compound 5b and Crizotinib) dissolved in DMSO

Procedure:

  • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values from the dose-response curves.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (A549, HeLa, HT29, Karpas299) Seeding Cell Seeding in 96-well plates Cell_Culture->Seeding Adherence Overnight Adherence Seeding->Adherence Cell_Treatment Treat Cells (72h) Adherence->Cell_Treatment Compound_Prep Prepare Compound Dilutions (Compound 5b & Crizotinib) Compound_Prep->Cell_Treatment Kinase_Assay c-Met Kinase Assay Compound_Prep->Kinase_Assay MTT_Assay MTT Cell Viability Assay Cell_Treatment->MTT_Assay Absorbance Measure Absorbance (570nm) MTT_Assay->Absorbance TRFRET Measure TR-FRET Signal Kinase_Assay->TRFRET IC50_Calc Calculate IC50 Values Absorbance->IC50_Calc TRFRET->IC50_Calc

Figure 2: General Experimental Workflow for In Vitro Anticancer Drug Screening.

Conclusion

This comparative guide provides a quantitative and methodological benchmark of the novel 2-amino-4-phenylthiazole derivative, compound 5b, against the standard-of-care c-Met inhibitor, crizotinib. The data presented herein offers valuable insights for researchers in the field of oncology and drug discovery. While crizotinib demonstrates superior potency in the enzymatic assay and against the A549 and Karpas299 cell lines, compound 5b shows promising activity, particularly against the HT29 colorectal adenocarcinoma cell line.

Further investigations, including in vivo studies and broader kinase profiling, are warranted to fully elucidate the therapeutic potential of compound 5b. The detailed experimental protocols provided in this guide are intended to support and streamline these future research endeavors.

References

Cross-Validation of Experimental and Computational Data for Thiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of experimental biology and computational chemistry has become a cornerstone of modern drug discovery. This guide provides a comparative analysis of experimental and computational data for a range of thiazole compounds, a class of heterocyclic molecules renowned for their diverse pharmacological activities.[1] By presenting quantitative data from both domains side-by-side, this document aims to highlight the importance of cross-validation in identifying and optimizing promising therapeutic agents.

Comparison of Anticancer Activity: Experimental IC50 vs. Computational Docking Scores

Thiazole derivatives have demonstrated significant potential as anticancer agents.[2] The following table summarizes the experimentally determined cytotoxic activity (IC50) and the computationally predicted binding affinities (docking scores) of various thiazole compounds against different cancer cell lines and protein targets. A lower IC50 value indicates higher potency, while a more negative docking score suggests a stronger predicted binding interaction.

Compound IDCancer Cell LineExperimental IC50 (µM)Protein TargetComputational Docking Score (kcal/mol)Reference
4c MCF-72.57 ± 0.16VEGFR-2-[3]
4c HepG27.26 ± 0.44VEGFR-2-[3]
4b MCF-731.5 ± 1.91--[3]
5 MCF-728.0 ± 1.69--[3]
5 HepG226.8 ± 1.62--[3]
4b MCF-710.2 ± 0.7Breast Cancer Protein (PDB: 2W3L)-6.011
13a MCF-711.5 ± 0.8Breast Cancer Protein (PDB: 2W3L)-5.436
5c HepG2, MCF-7, HCT116, HeLa3.35 ± 0.2 to 18.69 ± 0.9Tubulin-14.15[4]
7c HepG2, MCF-7, HCT116, HeLa3.35 ± 0.2 to 18.69 ± 0.9Tubulin-14.15[4]
9a HepG2, MCF-7, HCT116, HeLa3.35 ± 0.2 to 18.69 ± 0.9Tubulin-14.50[4]
2A9 --Cyclooxygenase (COX)-10.5[5]
2A2 --Cyclooxygenase (COX)-9.6[5]

Comparison of Antimicrobial Activity: Experimental MIC vs. Computational Docking Scores

The thiazole scaffold is a key component in many antimicrobial agents.[6] This section compares the minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, with computational predictions of binding to microbial protein targets. Lower MIC values represent greater antimicrobial efficacy.

Compound IDMicroorganismExperimental MIC (µg/mL)Protein TargetComputational Docking Score (MolDock Score)Reference
S2 --FabH inhibitor (PDB: 3iL9)-102.612 to -144.236[7]
S6 --FabH inhibitor (PDB: 3iL9)-102.612 to -144.236[7]
S7 --FabH inhibitor (PDB: 3iL9)-102.612 to -144.236[7]
S8 --FabH inhibitor (PDB: 3iL9)-102.612 to -144.236[7]
S9 --FabH inhibitor (PDB: 3iL9)-102.612 to -144.236[7]
Griseofulvin (Standard) --FabH inhibitor (PDB: 3iL9)-90.94[7]
7 Salmonella typhimurium0.49--[8]
13 Salmonella typhimurium0.49--[8]
17a Geotricum candidumSimilar to Amphotericin B--[8]
16 E. coli, P. aeruginosa, B. subtilis, S. aureus1.56 - 6.25E. coli KAS IIIIC50 = 5.3 µM (inhibition)[9]
40 S. aureus3.125--[2]
40 B. thuringiensis6.25--[2]

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of experimental and computational data in the study of thiazole compounds. This iterative process allows for the refinement of both computational models and experimental assays, leading to a more robust understanding of structure-activity relationships.

G cluster_computational Computational Arm cluster_experimental Experimental Arm VirtualScreening Virtual Screening of Thiazole Library Docking Molecular Docking VirtualScreening->Docking QSAR QSAR Modeling Docking->QSAR LeadIdentification_Comp Identification of Potential Leads QSAR->LeadIdentification_Comp Synthesis Synthesis of Thiazole Derivatives LeadIdentification_Comp->Synthesis Guide Synthesis Correlation Data Correlation and Cross-Validation LeadIdentification_Comp->Correlation Bioassays Biological Assays (e.g., MTT, MIC) Synthesis->Bioassays Bioassays->QSAR Provide Data for QSAR Model HitValidation Hit Validation Bioassays->HitValidation HitValidation->Docking Refine Docking Protocol LeadOptimization Lead Optimization HitValidation->LeadOptimization HitValidation->Correlation LeadOptimization->LeadIdentification_Comp Feedback Loop Correlation->LeadOptimization

A typical workflow for cross-validating experimental and computational data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of standard protocols used in the evaluation of thiazole compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with serial dilutions of the thiazole compounds and incubated for a specified period, typically 48-72 hours.[11]

  • MTT Addition: An MTT solution is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.[12][13]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[13] The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[14]

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The thiazole compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.[14]

  • Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

VEGFR-2 Kinase Inhibition Assay

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy.

  • Assay Principle: The assay typically utilizes an ELISA (Enzyme-Linked Immunosorbent Assay) format to measure the phosphorylation of a substrate by the VEGFR-2 kinase.

  • Procedure: The VEGFR-2 enzyme, a substrate, and ATP are incubated in the wells of a microplate in the presence of varying concentrations of the thiazole inhibitor.

  • Detection: A specific antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: A chromogenic substrate is added, and the resulting color change is proportional to the kinase activity.

  • IC50 Calculation: The IC50 value is determined from the inhibition curve, representing the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.

Computational Methodologies

Computational approaches play a vital role in predicting the biological activity of compounds and understanding their mechanism of action at a molecular level.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7]

  • Target Preparation: A 3D structure of the target protein (e.g., from the Protein Data Bank) is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structures of the thiazole derivatives are generated and optimized for energy.

  • Docking Simulation: A docking program is used to fit the ligands into the binding site of the target protein, generating multiple possible binding poses.

  • Scoring and Analysis: The binding poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[5]

  • Data Set Preparation: A dataset of thiazole compounds with known biological activities is compiled.

  • Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

  • Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.[1][8]

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. A validated model can then be used to predict the activity of new, untested thiazole compounds.

References

Comparative Docking Analysis of 2-Amino-4-phenylthiazole Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the molecular docking studies of a series of (2-Amino-4-phenylthiazol-5-yl)acetamide analogs. While the initial focus of this report was on (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone analogs as potential Epidermal Growth Factor Receptor (EGFR) inhibitors, a comprehensive search of available scientific literature did not yield a complete dataset of comparative docking scores for a series of these specific methanone compounds.

Therefore, this guide presents data from a closely related series of N-(2-(4-phenylthiazol-2-ylamino)acetamide derivatives, which have been evaluated as potential tubulin polymerase inhibitors. This allows for a robust, data-driven comparison and provides valuable insights into the structure-activity relationships of the broader 2-amino-4-phenylthiazole scaffold as a source of novel anticancer agents. The information is intended for researchers, scientists, and drug development professionals.

Quantitative Docking Performance of Acetamide Analogs against Tubulin

The following table summarizes the molecular docking scores for a series of N-(2-(4-(4-substituted phenyl) thiazol-2-ylamino) acetamide derivatives against the tubulin polymerase binding site (PDB ID: 3HKD). Lower docking scores indicate a higher predicted binding affinity.

Compound IDR1 SubstitutionR2 SubstitutionDocking Score (kcal/mol)
5A-H-4-Br-9.616
5B-4-Br-4-NO2-8.532
5C-OCH3-4-Cl-7.779
5D-OCH3-4-Br-7.421
5E-4-F-4-NH2-7.105
5F-H-2,4,6-(CH3)3-6.983
5G-2-Cl-2-NH2-6.842
5H-2-Cl-H-6.751
5I-H-4-NH2-6.634
5J-4-F-4-Cl-6.501
Adriamycin (Standard)---7.768

Experimental Protocols: Molecular Docking

The molecular docking studies for the N-(2-(4-(4-substituted phenyl) thiazol-2-ylamino) acetamide derivatives were performed using AutoDock. The general workflow for such an in-silico experiment is as follows:

  • Protein Preparation: The three-dimensional crystal structure of the target protein (in this case, tubulin polymerase, PDB ID: 3HKD) is obtained from the Protein Data Bank. Water molecules are removed, polar hydrogens are added, and partial charges are assigned to the protein atoms.

  • Ligand Preparation: The 2D structures of the analog compounds are drawn and converted to 3D structures. The geometries of the ligands are then optimized to find the most stable conformation, and charges are assigned.

  • Grid Generation: A grid box is defined around the active site of the protein target. This grid defines the three-dimensional space where the docking software will search for the best binding poses of the ligands.

  • Docking Simulation: The prepared ligands are then docked into the defined grid box of the target protein using a docking algorithm, such as the Lamarckian genetic algorithm in AutoDock. This process explores various possible conformations and orientations of the ligand within the active site.

  • Analysis of Results: The docking results are analyzed based on the predicted binding energies (docking scores) and the interactions between the ligand and the amino acid residues of the protein's active site. The pose with the lowest binding energy is typically considered the most favorable.

Visualizations: EGFR Signaling Pathway and Docking Workflow

To provide a broader context for the potential application of these compounds in cancer therapy, the following diagram illustrates a simplified view of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The EGFR pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.

EGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K-Akt Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Ras->Raf MEK MEK Raf->MEK Raf->MEK ERK ERK MEK->ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt PIP3->Akt mTOR mTOR Akt->mTOR Akt->mTOR mTOR->Proliferation Inhibitor (2-Amino-4-phenylthiazol-5-yl) (phenyl)methanone Analog Inhibitor->EGFR Inhibits

Caption: EGFR signaling cascade and potential point of inhibition.

The following diagram illustrates the general workflow of a molecular docking experiment, a key in-silico method in drug discovery.

Docking_Workflow Start Start: Target Identification GetProtein 1. Obtain Protein Structure (e.g., from PDB) Start->GetProtein GetLigands 3. Obtain/Design Ligand Structures (Analogs) Start->GetLigands PrepProtein 2. Prepare Protein (Remove water, add hydrogens) GetProtein->PrepProtein Grid 5. Define Binding Site (Grid Generation) PrepProtein->Grid PrepLigands 4. Prepare Ligands (Energy Minimization) GetLigands->PrepLigands Docking 6. Perform Molecular Docking PrepLigands->Docking Grid->Docking Analysis 7. Analyze Results (Binding Energy, Interactions) Docking->Analysis End End: Identify Lead Compounds Analysis->End

Caption: A generalized workflow for in-silico molecular docking studies.

A Comparative Physicochemical Analysis of Thiazole and Oxazole Isosteres for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate heterocyclic scaffolds is a critical decision in the design of novel therapeutics. Thiazole and oxazole, as five-membered aromatic heterocycles, are frequently employed as isosteres in medicinal chemistry. Despite their structural similarity, the substitution of a sulfur atom in thiazole with an oxygen atom in oxazole imparts distinct physicochemical properties that can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides an objective comparison of the key physicochemical properties of thiazole and oxazole, supported by experimental data and detailed methodologies, to aid in the rational design of isosteric replacements.

Executive Summary of Physicochemical Properties

The fundamental differences in electronegativity, size, and polarizability between sulfur and oxygen atoms are at the heart of the observed variations in the physicochemical properties of thiazole and oxazole. Thiazole is generally more basic, more aromatic, and a better hydrogen bond acceptor than oxazole. Conversely, oxazole is more polar and can exhibit different metabolic profiles. These distinctions are critical in modulating properties such as solubility, membrane permeability, and target binding affinity.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key physicochemical properties of thiazole and oxazole, providing a clear and concise comparison for researchers.

Physicochemical PropertyThiazoleOxazoleKey Implications in Drug Design
pKa of Conjugate Acid 2.50.8Thiazole's higher basicity can influence salt formation, solubility, and interactions with acidic residues in protein binding sites.
logP (Octanol/Water) 0.44[1][2]0.1 - 0.67[3][4][5][6][7]Both are relatively hydrophilic, but variations can impact membrane permeability and solubility.
Dipole Moment (Debye) 1.61 D1.50 DThe subtle difference in polarity can affect solubility in polar solvents and dipole-dipole interactions with biological targets.
Hydrogen Bond Acceptor Strength Moderate to StrongWeak to ModerateThe nitrogen atom in thiazole is a better hydrogen bond acceptor, which can be crucial for target recognition.[8]
Hydrogen Bond Donor Strength NoneNoneNeither parent heterocycle is a hydrogen bond donor.
Aromaticity More AromaticLess AromaticThiazole's greater aromaticity contributes to its higher chemical stability.
Metabolic Stability Generally stable, but can undergo oxidation at sulfur or epoxidation of the double bond.[9]Can be susceptible to enzymatic hydrolysis and other metabolic transformations.The choice of isostere can significantly impact the metabolic fate and half-life of a drug.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, this section outlines the detailed methodologies for the determination of key physicochemical properties.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[10][11][12]

Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.

Procedure:

  • Preparation of Solutions:

    • Prepare a standard solution of the test compound (thiazole or oxazole derivative) of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water-cosolvent mixture).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate the pH meter using standard buffer solutions.

    • Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the titrant (acid or base) in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[13][14][15][16]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient (P).

Procedure:

  • Preparation of Phases:

    • Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing them to separate.

  • Partitioning:

    • Dissolve a known amount of the test compound in one of the pre-saturated phases.

    • Add a known volume of the other pre-saturated phase.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Allow the two phases to separate completely, often aided by centrifugation.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Water].

    • The logP is the logarithm (base 10) of the partition coefficient.

Determination of Dipole Moment using the Debye Method

The Debye method relates the dielectric constant of a solution to the dipole moment of the solute.[17][18]

Principle: The total polarization of a dilute solution of a polar solute in a nonpolar solvent is measured. By plotting the total polarization against the mole fraction of the solute, the dipole moment can be determined from the slope of the resulting line.

Procedure:

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of the test compound (thiazole or oxazole) in a nonpolar solvent (e.g., benzene or cyclohexane) with varying mole fractions.

  • Measurement of Dielectric Constant and Density:

    • Measure the dielectric constant of the pure solvent and each solution using a dielectric constant meter.

    • Measure the density of the pure solvent and each solution.

  • Calculation of Molar Polarization:

    • Calculate the molar polarization (P) for each solution using the Clausius-Mosotti equation.

  • Data Analysis:

    • Plot the molar polarization (P) against the mole fraction (X) of the solute.

    • Extrapolate the plot to infinite dilution (X -> 0) to obtain the molar polarization at infinite dilution (P₂⁰).

    • The dipole moment (μ) is then calculated using the Debye equation.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep_sample Prepare Thiazole/ Oxazole Solution calibrate Calibrate pH Meter prep_sample->calibrate prep_titrant Standardize Titrant (Acid/Base) titrate Titrate Sample with Standardized Titrant prep_titrant->titrate calibrate->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine_ep Determine Equivalence Point plot->determine_ep calculate_pka Calculate pKa at Half-Equivalence Point determine_ep->calculate_pka

Caption: Experimental workflow for pKa determination by potentiometric titration.

isostere_comparison_flow cluster_properties Physicochemical Property Profiling cluster_adme ADME & Biological Evaluation start Lead Compound with Target Activity isosteric_replacement Isosteric Replacement Strategy: Thiazole vs. Oxazole start->isosteric_replacement pka pKa isosteric_replacement->pka logp logP isosteric_replacement->logp dipole Dipole Moment isosteric_replacement->dipole h_bond Hydrogen Bonding isosteric_replacement->h_bond metabolic_stability Metabolic Stability isosteric_replacement->metabolic_stability solubility Solubility pka->solubility permeability Permeability logp->permeability target_affinity Target Affinity (IC50/Ki) dipole->target_affinity h_bond->target_affinity decision Select Optimal Isostere for Lead Optimization solubility->decision permeability->decision metabolic_stability->decision target_affinity->decision

Caption: Logical workflow for the comparative analysis of thiazole and oxazole isosteres.

signaling_pathway cluster_pathway Intracellular Signaling Cascade receptor Receptor Tyrosine Kinase (e.g., VEGFR2) substrate Substrate receptor->substrate Phosphorylation drug Drug Molecule (Thiazole/Oxazole Isostere) drug->receptor Inhibition atp ATP atp->receptor p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream response Cellular Response (e.g., Proliferation, Angiogenesis) downstream->response

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway by a drug containing a thiazole or oxazole isostere.

Conclusion

The choice between a thiazole and an oxazole isostere in drug design is a nuanced decision that requires careful consideration of their distinct physicochemical properties. Thiazoles, with their higher basicity and greater hydrogen bond accepting ability, may be preferred for interactions with acidic residues or when strong hydrogen bonds are crucial for target binding.[8] Oxazoles, being less basic and more polar, might be advantageous for modulating solubility and permeability profiles. Ultimately, the optimal choice will depend on the specific goals of the drug design project, including the nature of the biological target and the desired pharmacokinetic properties. This guide provides a foundational framework and the necessary experimental context to empower researchers to make more informed decisions in the pursuit of novel and effective therapeutics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling (2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone, also known as Ibudilast (CAS Number 50847-11-5), must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and ensuring responsible chemical waste management.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate personal protective equipment. Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Safety glasses with side-shields conforming to EN166, or equivalent standards such as NIOSH (US).
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after contamination.[1]
Body Protection A complete suit protecting against chemicals or a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Evacuate and Ventilate : If a significant spill occurs, evacuate unnecessary personnel from the area and ensure adequate ventilation.

  • Contain the Spill : For solid spills, dampen the material with a 60-70% ethanol solution to minimize dust formation.[2]

  • Absorb and Collect : Use absorbent paper dampened with 60-70% ethanol to pick up the remaining material.[2] For larger spills, sweep up the dampened material and place it into a suitable, sealed container for disposal.[1]

  • Decontaminate the Area : Wash the spill area with a soap and water solution.

  • Dispose of Contaminated Materials : All contaminated materials, including absorbent paper, gloves, and clothing, should be sealed in a vapor-tight plastic bag for eventual disposal as chemical waste.[2]

Chemical Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[3][4][5][6][7] Do not dispose of this chemical into drains or the environment.[1][8]

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation :

    • Clearly label the waste container with the chemical name: "this compound" or "Ibudilast" and the CAS number "50847-11-5".

    • Keep the chemical in its original container if possible.

    • Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.

  • Containerization :

    • Use a suitable, closed, and properly labeled container for waste collection.[1]

    • Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Arranging for Disposal :

    • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for the compound.

  • Alternative Disposal Method (to be performed by a licensed facility) :

    • In some cases, the material may be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be carried out by qualified professionals in a licensed facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of this compound spill Is there a spill? start->spill cleanup Follow Spill Cleanup Procedures spill->cleanup Yes waste_gen Is this routine chemical waste? spill->waste_gen No cleanup->waste_gen label_container Label waste container with chemical name and CAS number waste_gen->label_container Yes segregate Segregate from other waste streams label_container->segregate store Store in a cool, dry, well-ventilated area segregate->store contact_ehs Contact EHS or licensed disposal company store->contact_ehs end End: Proper Disposal contact_ehs->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone
Reactant of Route 2
(2-Amino-4-phenylthiazol-5-yl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.